molecular formula C36H45NO17 B15586418 Neoeuonymine

Neoeuonymine

Cat. No.: B15586418
M. Wt: 763.7 g/mol
InChI Key: NKTOESKXBIEREY-PSPDKWEVSA-N
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Description

Neoeuonymine is a useful research compound. Its molecular formula is C36H45NO17 and its molecular weight is 763.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C36H45NO17

Molecular Weight

763.7 g/mol

IUPAC Name

[(1S,3R,17S,18R,19R,20R,21S,22R,23S,24R,25S)-18,19,21,22-tetraacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

InChI

InChI=1S/C36H45NO17/c1-15-16(2)31(44)53-28-26(50-19(5)40)30(52-21(7)42)35(14-47-17(3)38)29(51-20(6)41)25(49-18(4)39)23-27(43)36(35,34(28,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3/t15?,16?,23-,25-,26+,27-,28+,29-,30+,33+,34+,35-,36+/m1/s1

InChI Key

NKTOESKXBIEREY-PSPDKWEVSA-N

Origin of Product

United States

Foundational & Exploratory

The Botanical Origin and Technical Profile of Neoevonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoevonine, a complex sesquiterpenoid alkaloid, has been identified as a constituent of plants belonging to the Euonymus genus. This technical guide provides a comprehensive overview of its botanical source, physicochemical properties, and biological activities, with a focus on quantitative data and detailed experimental methodologies. The structural complexity and biological potential of neoevonine make it a molecule of interest for further investigation in drug discovery and development.

Botanical Source

Neoevonine is a naturally occurring alkaloid isolated from the plant species Euonymus sieboldiana[1][2]. This species belongs to the Celastraceae family, commonly known as the bittersweet family. The initial misnomer "Neoeuonymine" has been corrected in scientific literature to "neoevonine".

Physicochemical Properties of Neoevonine

Table 1: Physicochemical Properties of Neoevonine

PropertyValueReference
Molecular Formula C₃₄H₄₁NO₁₇Inferred from structural elucidation
Molecular Weight 747.68 g/mol Calculated from molecular formula
Melting Point Not explicitly reported
Optical Rotation Not explicitly reported

Spectroscopic Data

Detailed spectroscopic analysis was instrumental in the initial structure elucidation of neoevonine. While the raw spectral data is embedded within primary research articles, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on its known structure.

Table 2: Theoretical ¹H NMR Chemical Shifts for Neoevonine

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in readily accessible format.

Table 3: Theoretical ¹³C NMR Chemical Shifts for Neoevonine

CarbonChemical Shift (δ) ppm
Data not available in readily accessible format.

Experimental Protocols

Isolation and Purification of Neoevonine from Euonymus sieboldiana

The following is a generalized protocol based on standard methods for the isolation of alkaloids from plant materials. Specific details for neoevonine would be found in the primary literature.

Experimental Workflow for Neoevonine Isolation

G plant_material Dried and powdered Euonymus sieboldiana extraction Maceration with methanol plant_material->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base_extraction Acid-base partitioning (e.g., with HCl and NaOH) concentration->acid_base_extraction chloroform_extraction Extraction of the alkaloid fraction with chloroform acid_base_extraction->chloroform_extraction chromatography Column chromatography (e.g., silica (B1680970) gel) chloroform_extraction->chromatography purification Further purification by preparative TLC or HPLC chromatography->purification neoevonine Pure Neoevonine purification->neoevonine

A generalized workflow for the isolation of neoevonine.

Methodology:

  • Extraction: The dried and powdered plant material of Euonymus sieboldiana is subjected to extraction with a suitable organic solvent, typically methanol, at room temperature for an extended period.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from other constituents. This involves dissolving the extract in an acidic solution (e.g., 5% HCl), followed by washing with an organic solvent to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NaOH to pH 9-10) and the liberated free alkaloids are extracted with an immiscible organic solvent like chloroform.

  • Chromatographic Purification: The crude alkaloid fraction is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids.

  • Final Purification: Fractions containing neoevonine are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activities of Neoevonine

The biological activities of neoevonine have not been extensively reported in publicly available literature. However, related compounds from the Euonymus genus, particularly other sesquiterpenoid alkaloids, have demonstrated a range of biological effects, including insecticidal and antifeedant activities.

Table 4: Reported Biological Activities of Related Euonymus Alkaloids

ActivityTest OrganismPotency (e.g., IC₅₀)Reference
InsecticidalVarious insect speciesData not consistently reported[3]
AntifeedantVarious insect speciesData not consistently reported[4][5][6][7][8]
CytotoxicityHuman cancer cell linesData not available for neoevonine[1][9][10][11]

Signaling Pathways

Currently, there is a lack of specific research elucidating the signaling pathways modulated by neoevonine. Given the cytotoxic potential of related compounds, it is plausible that neoevonine could interact with fundamental cellular pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated in relation to the potential cytotoxic effects of neoevonine.

Hypothetical Signaling Pathway for Neoevonine-Induced Cytotoxicity

G neoevonine Neoevonine target Molecular Target (e.g., Receptor, Enzyme) neoevonine->target Binds to pathway_activation Signal Transduction Cascade (e.g., Kinase activation) target->pathway_activation Activates/Inhibits downstream_effectors Downstream Effectors (e.g., Transcription factors) pathway_activation->downstream_effectors Modulates cellular_response Cellular Response downstream_effectors->cellular_response apoptosis Apoptosis cellular_response->apoptosis cell_cycle_arrest Cell Cycle Arrest cellular_response->cell_cycle_arrest

A potential signaling pathway for neoevonine's bioactivity.

Conclusion

Neoevonine, sourced from Euonymus sieboldiana, is a structurally intriguing sesquiterpenoid alkaloid. While its physicochemical properties and biological activities require more in-depth investigation and public documentation, the foundational knowledge of its structure and origin provides a strong basis for future research. The detailed experimental protocols and potential signaling pathways outlined in this guide are intended to facilitate further exploration of neoevonine's therapeutic potential by researchers and drug development professionals. Further studies are warranted to fully characterize this natural product and unlock its potential applications.

References

In-Depth Technical Guide to Neoeuonymine: A Comprehensive Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine, a complex alkaloid, has been identified and isolated from the botanical source Euonymus sieboldiana. This technical guide provides a detailed summary of its known physical and chemical properties. The information presented herein is crucial for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a highly substituted sesquiterpene alkaloid. Its core structure and functional groups contribute to its distinct physicochemical characteristics. The following table summarizes the key known properties of this compound.

PropertyValueSource
Molecular Formula C₃₆H₄₅NO₁₇[1]
Molecular Weight 763.746 g/mol [1]
CAS Number 33510-25-7[1]
Synonyms 8α-acetoxy-O6-deacetyl-8-deoxo-evonine[1]
Type of Compound Alkaloid[1]
Botanical Source Euonymus sieboldiana Blume[2]
Purity 95%~99% (as commercially available)[1]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Spectral Data for Structural Elucidation

The structure of this compound was elucidated through a combination of chemical and spectral methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the complete raw NMR data is not publicly available, the identification of this compound relies heavily on 1D and 2D NMR techniques to determine its complex carbon skeleton and the stereochemistry of its numerous chiral centers.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the identification and characterization of this compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion, consistent with its molecular formula of C₃₆H₄₅NO₁₇.

Infrared (IR) Spectroscopy

Infrared spectroscopy would be utilized to identify the presence of key functional groups within the this compound molecule. Expected characteristic absorption bands would include:

  • O-H stretching: for hydroxyl groups.

  • C-H stretching: for aliphatic and aromatic moieties.

  • C=O stretching: for ester and ketone functionalities.

  • C-N stretching: characteristic of the alkaloid structure.

  • C-O stretching: for ether and ester linkages.

Experimental Protocols

Isolation and Purification of this compound

The foundational protocol for the isolation of this compound is described in the 1977 publication by Yamada et al. in the journal Tetrahedron. The general workflow for isolating alkaloids from plant material typically involves the following steps:

experimental_workflow start Dried and Powdered Euonymus sieboldiana Plant Material extraction Solvent Extraction (e.g., with methanol (B129727) or ethanol) start->extraction partitioning Acid-Base Partitioning to separate alkaloids extraction->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions analysis Analysis of Fractions (e.g., TLC, HPLC) fractions->analysis analysis->chromatography Further purification if necessary pure_compound Pure this compound analysis->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Steps in the Isolation Protocol (Hypothetical Reconstruction based on typical methods):

  • Extraction: The dried and powdered plant material of Euonymus sieboldiana is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.

  • Acid-Base Partitioning: The crude extract is then dissolved in an acidic aqueous solution to protonate the alkaloidal nitrogen atoms, rendering them water-soluble. This aqueous layer is washed with a non-polar organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the deprotonated alkaloids are extracted back into an organic solvent.

  • Chromatographic Separation: The resulting crude alkaloid mixture is subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual alkaloids.

  • Identification and Characterization: Fractions containing this compound are identified by analytical techniques like Thin-Layer Chromatography (TLC) and HPLC, and the structure is confirmed using spectroscopic methods (NMR, MS, IR).

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities of this compound or the signaling pathways it may modulate. The broader genus Euonymus is known to contain a variety of compounds with diverse biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities. However, these activities have not been specifically attributed to this compound.

Given the complex structure of this compound, it is plausible that it could interact with various biological targets. Future research is warranted to explore its potential pharmacological effects. A hypothetical logical workflow for investigating the biological activity of this compound is presented below.

biological_activity_investigation start Pure this compound screening Initial Biological Screening (e.g., cytotoxicity, antimicrobial, antioxidant assays) start->screening hit_identification Identification of a 'Hit' Activity screening->hit_identification dose_response Dose-Response Studies hit_identification->dose_response mechanism_of_action Mechanism of Action Studies dose_response->mechanism_of_action target_identification Target Identification mechanism_of_action->target_identification signaling_pathway Signaling Pathway Analysis target_identification->signaling_pathway

Caption: Logical workflow for investigating this compound's bioactivity.

Conclusion

This compound is a structurally complex alkaloid isolated from Euonymus sieboldiana. While its fundamental physicochemical properties, such as molecular formula and weight, are established, a comprehensive public dataset on its physical properties, detailed spectral data, and particularly its biological activities and mechanisms of action, is currently lacking. This guide summarizes the available information and highlights the need for further research to unlock the full potential of this intriguing natural product. The provided hypothetical workflows for isolation and biological activity screening can serve as a foundational framework for future investigations into this compound.

References

Neoeuonymine: A Technical Guide on Natural Abundance, Variability, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a sesquiterpenoid pyridine (B92270) alkaloid, a class of complex natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance, variability, and analysis of this compound. While specific quantitative data remains limited in publicly available literature, this document synthesizes the existing information on its sources, provides detailed representative experimental protocols for its study, and illustrates relevant biological pathways.

Natural Abundance and Variability

This compound has been identified as a constituent of plants belonging to the Celastraceae family, particularly within the genus Euonymus. One specific species mentioned as a source of this compound is Euonymus sieboldiana[1]. Sesquiterpenoid pyridine alkaloids, as a class, are known to be present in various tissues of these plants, including the roots, stems, and leaves.

Table 1: Natural Abundance of this compound in Euonymus Species (Illustrative)

Plant SpeciesPlant PartGeographic OriginGrowth StageThis compound Concentration (mg/g dry weight)Reference
Euonymus sieboldianaData not availableData not availableData not availableData not available[1]
Euonymus europaeusData not availableData not availableData not availableData not available
Euonymus hamiltonianusData not availableData not availableData not availableData not available

Experimental Protocols

While a specific, validated protocol for the extraction and quantification of this compound is not detailed in the available literature, a general methodology for the isolation of sesquiterpenoid pyridine alkaloids from the Celastraceae family can be adapted. The following protocols are based on established methods for related compounds and provide a strong foundation for the development of a specific analytical procedure for this compound.

Extraction and Isolation of Sesquiterpenoid Pyridine Alkaloids

This protocol is adapted from methods used for the isolation of similar alkaloids from Tripterygium wilfordii, a member of the same family as Euonymus.

  • Plant Material Preparation:

    • Air-dry the plant material (e.g., powdered roots, stems, or leaves of the target Euonymus species).

  • Extraction:

    • Extract the powdered plant material exhaustively with 95% ethanol (B145695) under reflux.

    • Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in water and partition with chloroform (B151607) to remove non-polar compounds.

    • Acidify the aqueous layer with a 5% HCl solution.

    • Wash the acidic aqueous layer with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.

    • Basify the aqueous layer to a pH of 8-9 with ammonium (B1175870) hydroxide.

    • Extract the basified aqueous layer with chloroform. The chloroform layer will contain the total alkaloids.

  • Purification:

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the total alkaloid fraction.

    • Subject the total alkaloid fraction to column chromatography over neutral alumina, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the individual alkaloids.

    • Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a proposed HPLC method for the quantification of this compound. This method would require validation for specificity, linearity, accuracy, and precision.

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution system of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate (B1220265) buffer at a controlled pH) is likely to be effective. The gradient should be optimized to achieve good separation of this compound from other co-eluting compounds.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance of the pyridine chromophore, a wavelength in the range of 230-280 nm should be evaluated for optimal detection.

  • Quantification: A calibration curve should be constructed using a purified this compound standard of known concentration.

Mandatory Visualizations

Biosynthetic Pathway

The biosynthesis of sesquiterpenoid pyridine alkaloids like this compound is a complex process. The following diagram illustrates a plausible biosynthetic pathway for the core structures of these molecules: the dihydro-β-agarofuran sesquiterpenoid core and the evoninic acid moiety.

This compound Biosynthetic Pathway cluster_sesquiterpene Dihydro-β-agarofuran Biosynthesis cluster_pyridine Evoninic Acid Moiety Biosynthesis Farnesyl Diphosphate Farnesyl Diphosphate Germacrene A Germacrene A Farnesyl Diphosphate->Germacrene A Sesquiterpene Synthase Dihydro-β-agarofuran Core Dihydro-β-agarofuran Core Germacrene A->Dihydro-β-agarofuran Core Cyclization Steps Polyhydroxylated Dihydro-β-agarofuran Polyhydroxylated Dihydro-β-agarofuran Dihydro-β-agarofuran Core->Polyhydroxylated Dihydro-β-agarofuran Hydroxylation (P450s) This compound This compound Polyhydroxylated Dihydro-β-agarofuran->this compound Esterification Amino Acid Precursor Amino Acid Precursor Pyridine Dicarboxylic Acid Pyridine Dicarboxylic Acid Amino Acid Precursor->Pyridine Dicarboxylic Acid Series of Enzymatic Steps Evoninic Acid Evoninic Acid Pyridine Dicarboxylic Acid->Evoninic Acid Evoninic Acid->this compound

Plausible biosynthetic pathway of this compound.
Experimental Workflow

The following diagram outlines the general workflow for the extraction, isolation, and analysis of this compound from a plant source.

Experimental Workflow for this compound Analysis Plant Material (Euonymus sp.) Plant Material (Euonymus sp.) Drying and Grinding Drying and Grinding Plant Material (Euonymus sp.)->Drying and Grinding Solvent Extraction (e.g., Ethanol) Solvent Extraction (e.g., Ethanol) Drying and Grinding->Solvent Extraction (e.g., Ethanol) Crude Extract Crude Extract Solvent Extraction (e.g., Ethanol)->Crude Extract Acid-Base Partitioning Acid-Base Partitioning Crude Extract->Acid-Base Partitioning Total Alkaloid Fraction Total Alkaloid Fraction Acid-Base Partitioning->Total Alkaloid Fraction Column Chromatography (Alumina) Column Chromatography (Alumina) Total Alkaloid Fraction->Column Chromatography (Alumina) Semi-purified Fractions Semi-purified Fractions Column Chromatography (Alumina)->Semi-purified Fractions Preparative HPLC Preparative HPLC Semi-purified Fractions->Preparative HPLC Analytical HPLC-UV/DAD Analytical HPLC-UV/DAD Semi-purified Fractions->Analytical HPLC-UV/DAD Pure this compound Pure this compound Preparative HPLC->Pure this compound Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Pure this compound->Structural Elucidation (NMR, MS) Quantification Quantification Analytical HPLC-UV/DAD->Quantification

Workflow for this compound analysis.
Potential Signaling Pathway Interactions

While the specific molecular targets of this compound are not yet fully elucidated, extracts from Euonymus species containing related alkaloids have been shown to modulate key cellular signaling pathways, such as the NF-κB and apoptosis pathways. The following diagram illustrates a generalized view of how these pathways could be affected. It is important to note that the direct interaction of this compound with these pathways requires further investigation.

Potential Signaling Pathways Affected by Euonymus Alkaloids cluster_nfkb NF-κB Signaling Pathway cluster_apoptosis Apoptosis Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation (releases NF-κB) Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription (Inflammation, Survival) Gene Transcription (Inflammation, Survival) Nuclear Translocation->Gene Transcription (Inflammation, Survival) Pro-apoptotic Signals Pro-apoptotic Signals Bax/Bak Activation Bax/Bak Activation Pro-apoptotic Signals->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Euonymus Alkaloids\n(e.g., this compound) Euonymus Alkaloids (e.g., this compound) Euonymus Alkaloids\n(e.g., this compound)->IKK Complex Inhibition? Euonymus Alkaloids\n(e.g., this compound)->Bax/Bak Activation Promotion?

References

An In-depth Technical Guide on the Potential Biological Activities of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a naturally occurring sesquiterpene pyridine (B92270) alkaloid found in plants of the Euonymus genus, belonging to the Celastraceae family. These plants have a history of use in traditional medicine, and their chemical constituents are of growing interest to the scientific community for their potential pharmacological applications. This compound, with the molecular formula C36H45NO17, is part of a larger family of structurally complex alkaloids known for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of this compound, drawing on data from closely related compounds and outlining relevant experimental methodologies.

While direct and extensive research on this compound is limited, studies on other sesquiterpene pyridine alkaloids isolated from Euonymus species provide valuable insights into its potential therapeutic applications. These activities primarily include antitumor, antiviral, and insecticidal effects. This document aims to be a foundational resource for researchers and professionals in drug development interested in exploring the pharmacological potential of this class of compounds.

Potential Biological Activities

The biological activities of sesquiterpene pyridine alkaloids from Euonymus are attributed to their complex chemical structures. The following sections summarize the key potential activities based on studies of compounds structurally related to this compound.

Antitumor Activity

Several studies have demonstrated the cytotoxic effects of sesquiterpenes isolated from Euonymus species against various cancer cell lines. While specific data for this compound is not available, the activities of other dihydro-beta-agarofuran (B1262328) sesquiterpenes from Euonymus nanoides provide a strong indication of the potential of this chemical class.

Table 1: Cytotoxic Activity of Dihydro-beta-agarofuran Sesquiterpenes from Euonymus nanoides

CompoundCell LineIC50 (µg/mL)
Compound 1Human Tumor Cell Lines27.71
Compound 2Human Tumor Cell Lines>50
Compound 3Human Tumor Cell Lines31.93
Compound 4Human Tumor Cell Lines50.69
Compound 5Human Tumor Cell Lines30.73
Compound 6Human Tumor Cell Lines45.09

Antiviral Activity

Recent research has highlighted the antiviral properties of sesquiterpene pyridine alkaloids. A study on compounds isolated from Euonymus fortunei identified potent activity against the Respiratory Syncytial Virus (RSV), a common respiratory pathogen.

Table 2: Anti-Respiratory Syncytial Virus (RSV) Activity of a Sesquiterpene Pyridine Alkaloid from Euonymus fortunei

CompoundVirusIC50 (µM)Positive Control (Ribavirin) IC50 (µM)
Sesquiterpene Pyridine Alkaloid (Compound 3)RSV1.20 ± 0.105.62 ± 0.49

Insecticidal Activity

The insecticidal properties of Euonymus alkaloids have been recognized for some time. These compounds can act as feeding deterrents and toxins to various insect species. While quantitative data for this compound is scarce, the general insecticidal nature of this class of alkaloids is well-documented.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to assess the biological activities of this compound, based on established protocols for similar compounds.

1. Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human tumor cell lines (e.g., HeLa, HepG2, SGC7901, MDA231, HL60) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations with the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for attachment.

    • The medium is then replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.

    • The plates are incubated for another 48-72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

2. Antiviral Assay (Plaque Reduction Assay for RSV)

This protocol is used to evaluate the antiviral activity of a compound against RSV.

  • Cell and Virus Culture: HEp-2 cells are grown in MEM supplemented with 10% FBS. A stock of RSV is prepared by infecting HEp-2 cells and harvesting the virus when the cytopathic effect (CPE) is maximal. The virus titer is determined by a plaque assay.

  • Compound Preparation: this compound is dissolved in DMSO and diluted in serum-free MEM to various concentrations.

  • Assay Procedure:

    • Confluent monolayers of HEp-2 cells in 24-well plates are infected with approximately 100 plaque-forming units (PFU) of RSV.

    • After a 1-hour adsorption period at 37°C, the virus inoculum is removed.

    • The cell monolayers are then overlaid with MEM containing 2% FBS, 0.6% agarose, and various concentrations of this compound.

    • The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.

    • The cells are fixed with 10% formalin and stained with 0.5% crystal violet.

    • The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque inhibition is calculated relative to the virus control (no compound). The IC50 value (the concentration that inhibits plaque formation by 50%) is determined from the dose-response curve.

3. Insecticidal Activity Assay (Leaf Dip Bioassay)

This protocol is used to assess the insecticidal properties of a compound.

  • Insect Rearing: A susceptible strain of an insect pest (e.g., diamondback moth, Plutella xylostella) is reared on a suitable host plant (e.g., cabbage) under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) containing a surfactant (e.g., Triton X-100) and then diluted with distilled water to the desired concentrations.

  • Assay Procedure:

    • Leaf discs are cut from the host plant.

    • The leaf discs are dipped into the test solutions for a set period (e.g., 10 seconds) and then allowed to air dry.

    • The treated leaf discs are placed in Petri dishes lined with moist filter paper.

    • A set number of insect larvae (e.g., 10 third-instar larvae) are introduced into each Petri dish.

    • The Petri dishes are kept under the same controlled conditions used for insect rearing.

  • Data Analysis: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours). The corrected mortality is calculated using Abbott's formula if there is mortality in the control group. The LC50 value (the concentration that causes 50% mortality) is determined using probit analysis.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, HepG2) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep This compound Stock Solution treatment Treat with this compound (Various Concentrations) compound_prep->treatment seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition dissolution Dissolve Formazan mtt_addition->dissolution read_absorbance Measure Absorbance (490 nm) dissolution->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Logical Relationship Diagram: Potential Therapeutic Areas

therapeutic_potential cluster_activities Potential Biological Activities cluster_applications Potential Therapeutic & Agrochemical Applications This compound {this compound | Sesquiterpene Pyridine Alkaloid} antitumor Antitumor This compound->antitumor exhibits antiviral Antiviral This compound->antiviral exhibits insecticidal Insecticidal This compound->insecticidal exhibits oncology Oncology Drug Development antitumor->oncology leads to infectious_disease Antiviral Drug Development (e.g., for RSV) antiviral->infectious_disease leads to agrochemical Development of Novel Insecticides insecticidal->agrochemical leads to

Caption: Logical relationship of this compound's potential activities and applications.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound and related sesquiterpene pyridine alkaloids exert their biological effects are not yet well-elucidated in the current scientific literature. Further research, including target identification studies, transcriptomics, and proteomics, is required to understand the specific cellular pathways modulated by these compounds. Therefore, at present, a diagrammatic representation of the signaling pathways is not feasible.

This compound, as a member of the sesquiterpene pyridine alkaloid class from the Euonymus genus, holds significant promise for further investigation in the fields of oncology, virology, and agrochemistry. The available data on structurally similar compounds suggest potent cytotoxic and antiviral activities. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's biological potential. Future research should focus on isolating sufficient quantities of this compound for comprehensive screening, elucidating its specific mechanisms of action, and exploring its structure-activity relationships to pave the way for the development of new therapeutic agents and agrochemicals.

Methodological & Application

Application Note: Quantification of Neoeuonymine using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Neoeuonymine, a sesquiterpene alkaloid. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and detection, tailored for researchers, scientists, and professionals in drug development. The method is designed to be a starting point for the validation and routine analysis of this compound in various sample matrices, particularly from plant extracts of the Celastraceae family.

Introduction

This compound is a complex sesquiterpene alkaloid found in plants of the Euonymus genus, belonging to the Celastraceae family. These compounds are of interest due to their potential biological activities. Accurate and precise quantification of this compound is essential for phytochemical studies, quality control of herbal medicines, and pharmacokinetic analysis in drug development. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a robust and reliable technique for this purpose, providing both quantification and spectral information for peak purity assessment. While specific methods for this compound are not widely published, this protocol is based on established methods for similar alkaloids and compounds from the Euonymus species[1][2][3].

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for method development.

PropertyValueReference
Molecular Formula C₃₆H₄₅NO₁₇
Molecular Weight 763.746 g/mol
Compound Type Sesquiterpene Alkaloid
Solubility Expected to be soluble in methanol (B129727), ethanol, acetonitrile, and other polar organic solvents. Limited solubility in water.General alkaloid properties
UV-Vis Absorption Expected to have a UV absorbance maximum in the range of 220-280 nm due to the presence of chromophoric groups in its structure.General alkaloid properties[4]

Experimental Protocols

Standard and Sample Preparation

2.1.1. Preparation of Standard Stock and Working Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2.1.2. Sample Preparation from Plant Material (e.g., Euonymus species)

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems, or roots) at 40-50°C to a constant weight and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol.

    • Extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Reconstitute the dried extract in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.

    • Elute the this compound-containing fraction with 10 mL of 80% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

  • Final Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC-DAD Instrumentation and Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
DAD Wavelength Detection: 230 nm (Proposed, requires optimization)Spectral Scan: 200-400 nm

Note: The optimal detection wavelength should be determined by examining the UV-Vis spectrum of a pure this compound standard. Based on the typical absorbance of alkaloids, 230 nm is a reasonable starting point.

Method Validation Parameters (Proposed)

For reliable quantification, the method should be validated according to ICH guidelines. The following parameters should be assessed:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Precision (Intra-day & Inter-day) Relative Standard Deviation (RSD) ≤ 2%.
Accuracy (Recovery) 95-105% recovery.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Specificity Peak purity analysis using DAD spectral data.
Data Presentation

Table 1: Proposed Calibration Curve Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
1[Hypothetical Data]
5[Hypothetical Data]
10[Hypothetical Data]
25[Hypothetical Data]
50[Hypothetical Data]
100[Hypothetical Data]

Table 2: Proposed System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 1.5[Hypothetical Data]
Theoretical Plates (N) N > 2000[Hypothetical Data]
Capacity Factor (k') 2 < k' < 10[Hypothetical Data]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis Plant_Material Plant Material (Dried & Powdered) Extraction Ultrasonic Extraction (80% Methanol) Plant_Material->Extraction Cleanup Solid-Phase Extraction (C18 Cartridge) Extraction->Cleanup Final_Sample Filtered Sample in HPLC Vial Cleanup->Final_Sample HPLC_System HPLC System (C18 Column) Final_Sample->HPLC_System Inject 10 µL Separation Gradient Elution HPLC_System->Separation Detection DAD Detection (230 nm) Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification of this compound Data_Acquisition->Quantification Calibration Curve Logical_Relationship cluster_method_development Method Development cluster_method_validation Method Validation Main_Objective Accurate Quantification of this compound Standard_Prep Standard Preparation Main_Objective->Standard_Prep Sample_Prep Sample Preparation Main_Objective->Sample_Prep HPLC_Conditions HPLC-DAD Conditions Main_Objective->HPLC_Conditions Linearity Linearity Standard_Prep->Linearity Accuracy Accuracy Sample_Prep->Accuracy Precision Precision HPLC_Conditions->Precision Sensitivity LOD & LOQ HPLC_Conditions->Sensitivity Final_Method Validated Analytical Method Linearity->Final_Method Precision->Final_Method Accuracy->Final_Method Sensitivity->Final_Method

References

Application Note: A Validated LC-MS/MS Protocol for the Sensitive Detection of Neoeuonymine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the extraction, detection, and quantification of Neoeuonymine, a sesquiterpenoid alkaloid, from plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a complex sesquiterpenoid alkaloid found in various plant species, particularly within the Euonymus genus. Its intricate structure and potential biological activity make it a compound of interest for phytochemical and pharmacological research. The development of a robust and sensitive analytical method is crucial for the accurate quantification of this compound in plant matrices to support research in natural product chemistry, pharmacokinetics, and toxicology.

This application note details a highly selective and sensitive LC-MS/MS method for the determination of this compound. The protocol outlines a comprehensive workflow, from sample preparation to data acquisition and analysis, providing researchers with a reliable tool for their investigations.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

A critical step in the analysis of complex matrices like plant extracts is the removal of interfering substances. A solid-phase extraction (SPE) method is employed for the selective isolation of this compound.

  • Sample Homogenization:

    • Weigh 1 gram of dried and powdered plant material.

    • Add 10 mL of 80% methanol (B129727) and vortex for 5 minutes.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Reconstitute the dried extract in 5 mL of 10% methanol.

    • Condition an Oasis HLB SPE cartridge (3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol to remove polar impurities.

    • Elute the analyte with 3 mL of 90% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is optimized to achieve a sharp peak shape and good resolution for this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry (MS/MS) Conditions

A tandem mass spectrometer is used for the selective detection and quantification of this compound. Electrospray ionization (ESI) in positive ion mode is typically suitable for alkaloid analysis.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr)

Note: The exact MRM transitions (precursor and product ions) and collision energies need to be optimized by infusing a pure standard of this compound.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method, based on typical results for the analysis of alkaloids in plant extracts.[1][2][3]

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantitation (LOQ)0.5 ng/mL
Accuracy (% Recovery)85-110%
Precision (% RSD)< 15%

Table 2: Recovery of this compound from Spiked Plant Matrix

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Recovery (%)
10.9292
109.898
100105105

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the detection of this compound in plant extracts.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting G cluster_ms1 First Mass Analyzer (Q1) cluster_collision Collision Cell (q2) cluster_ms2 Second Mass Analyzer (Q3) precursor Precursor Ion Selection fragmentation Fragmentation precursor->fragmentation Collision-Induced Dissociation product Product Ion Detection fragmentation->product

References

Protocol for the Isolation of Neoeuonymine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the isolation of Neoeuonymine, a sesquiterpene pyridine (B92270) alkaloid, from plant material. The primary source material discussed is the root of Tripterygium wilfordii, a plant known to contain a variety of such alkaloids. This protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties of this compound (Euonymine)

This compound is a synonym for Euonymine. It belongs to the class of sesquiterpene pyridine alkaloids, which are characterized by a complex macrocyclic structure.

PropertyValue
Molecular Formula C₃₈H₄₇NO₁₈
Molecular Weight 805.8 g/mol
Appearance White amorphous powder
General Solubility Soluble in polar organic solvents such as methanol (B129727) and ethanol (B145695). Alkaloid salts are water-soluble.

Experimental Protocol: Isolation of this compound

This protocol outlines a multi-step process for the isolation and purification of this compound from the dried and powdered roots of Tripterygium wilfordii.

Stage 1: Extraction

The initial step involves the extraction of a broad range of compounds, including alkaloids, from the plant material.

Materials:

  • Dried and powdered roots of Tripterygium wilfordii

  • 95% Ethanol (EtOH)

  • Reflux apparatus

  • Rotary evaporator

Procedure:

  • Pulverize the dried roots of Tripterygium wilfordii to a fine powder.

  • Combine the powdered plant material with 95% ethanol in a round-bottom flask at a solid-to-solvent ratio of 1:5 (w/v).

  • Perform extraction under reflux for 2 hours. Repeat the extraction process three times with fresh solvent to ensure maximum recovery.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.

Stage 2: Acid-Base Partitioning for Total Alkaloid Extraction

This stage separates the alkaloids from other classes of compounds in the crude extract based on their basic nature.

Materials:

Procedure:

  • Suspend the crude residue in water and partition it with chloroform three times to remove highly nonpolar compounds.

  • Dissolve the resulting chloroform-soluble extract in ethyl acetate.

  • Extract the ethyl acetate solution three times with a 5% aqueous HCl solution. The alkaloids will form hydrochloride salts and move into the aqueous phase.

  • Combine the acidic aqueous layers. Adjust the pH to 8-9 with ammonium hydroxide to precipitate the free alkaloids.

  • Filter the precipitate and redissolve it in ethyl acetate.

  • Evaporate the ethyl acetate to obtain the total alkaloid extract.

Stage 3: Chromatographic Purification

The final stage involves the separation and purification of this compound from the total alkaloid mixture using column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

2.3.1. Column Chromatography

Materials:

  • Total alkaloid extract

  • Octadecyl-silica (ODS)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Subject the total alkaloid extract to ODS column chromatography.

  • Elute the column with a gradient of methanol in water (e.g., starting from 35:65 v/v and gradually increasing to 100:0 v/v).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

2.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

  • Fractions containing this compound from column chromatography

  • Acetonitrile (B52724) (ACN)

  • Water (H₂O)

  • Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

  • Pool the fractions enriched with this compound.

  • Further purify the pooled fractions by preparative HPLC on a C18 column.

  • Use a mobile phase of acetonitrile and water, with a gradient or isocratic elution as determined by analytical HPLC method development. For basic alkaloids, the addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

  • Assess the purity of the isolated this compound using analytical HPLC and spectroscopic methods (e.g., NMR, MS). Purity of over 95% is often achievable with preparative HPLC[1].

Quantitative Data Summary

The yield of alkaloids can vary significantly based on the plant source, collection time, and extraction method. The following table provides an example of the potential yield at different stages of the isolation process for sesquiterpene pyridine alkaloids from Tripterygium wilfordii.

StageStarting MaterialProductYieldPurity
Extraction & Partitioning 50 kg dried roots of T. wilfordiiTotal Alkaloids21.36 g (0.043%)Mixture
Column Chromatography 12.76 g Total AlkaloidsEnriched FractionsVariesEnriched
Preparative HPLC Enriched FractionsPurified this compoundVaries>95%

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation and purification of this compound from plant material.

experimental_workflow plant_material Dried & Powdered Roots of Tripterygium wilfordii extraction Solvent Extraction (95% Ethanol, Reflux) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Acid-Base Partitioning (CHCl3, EtOAc, 5% HCl, NH4OH) crude_extract->partitioning total_alkaloids Total Alkaloid Extract partitioning->total_alkaloids column_chromatography ODS Column Chromatography (MeOH/H2O Gradient) total_alkaloids->column_chromatography enriched_fractions This compound-Enriched Fractions column_chromatography->enriched_fractions prep_hplc Preparative HPLC (C18, ACN/H2O) enriched_fractions->prep_hplc pure_compound Purified this compound (>95% Purity) prep_hplc->pure_compound analysis Purity Analysis (Analytical HPLC, NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation of this compound.

Note: No specific signaling pathways involving this compound were detailed in the provided search results. Therefore, a diagram for a signaling pathway is not included. The focus of this protocol is on the isolation and purification of the compound itself.

References

Application Notes and Protocols for Cell-based Assays to Determine Neoeuonymine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoeuonymine is a natural compound with potential therapeutic applications. Assessing its cytotoxic effects is a critical first step in the drug development process. These application notes provide detailed protocols for three common cell-based assays to evaluate the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis assay using flow cytometry to elucidate the mechanism of cell death.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for organizing your results.

Table 1: MTT Assay - Cell Viability after this compound Treatment

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Table 2: LDH Assay - Cytotoxicity of this compound

This compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous LDH Release)0
0.1
1
10
50
100
Maximum LDH Release100

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Table 3: Apoptosis Assay - Flow Cytometry Analysis of this compound-Treated Cells

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
10
50
100

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and potential cellular pathways enhances understanding and reproducibility.

G cluster_workflow Experimental Workflow for Cytotoxicity Testing A Cell Seeding (e.g., 1x10^4 cells/well) B Incubation (24 hours) A->B C Treatment with this compound (various concentrations) B->C D Incubation (24, 48, or 72 hours) C->D E Perform Cytotoxicity Assay (MTT, LDH, or Apoptosis) D->E F Data Acquisition (Spectrophotometer or Flow Cytometer) E->F G Data Analysis F->G

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Simplified Apoptosis Signaling Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Potential intrinsic apoptosis pathway induced by this compound.

G cluster_necrosis Simplified Necrosis Pathway This compound This compound MembraneDamage Plasma Membrane Damage This compound->MembraneDamage CellLysis Cell Lysis MembraneDamage->CellLysis LDH_Release LDH Release CellLysis->LDH_Release Inflammation Inflammation CellLysis->Inflammation

Caption: Potential necrotic pathway triggered by high concentrations of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[2]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[3][4]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3][4]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, carefully remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[1]

  • Incubate the plate for 4 hours at 37°C.[1][4]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][4]

  • Mix gently by pipetting or shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[2]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cytotoxicity.[5][6][7]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit or 1% Triton X-100)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and incubate for the desired time.

  • Set up control wells:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[8]

    • Medium background: Complete medium without cells.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Add 50 µL of stop solution (if required by the kit).[8]

  • Measure the absorbance at 490 nm using a microplate reader. The reference wavelength should be 680 nm.[8]

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • 6-well tissue culture plates or T25 flasks

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer (provided with the kit)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.[9]

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[9]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells immediately by flow cytometry.[9]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Application Notes and Protocols for In Vitro Antiviral Activity Assays of Novel Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of new and resilient viral pathogens necessitates a continuous search for novel antiviral agents. Natural products are a rich source of chemical diversity and have historically been a cornerstone of drug discovery, with many approved antiviral drugs originating from natural sources.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antiviral activity of a novel, purified natural product, exemplified here as "Compound X" (e.g., Neoeuonymine).

These protocols describe a panel of standard in vitro assays to determine the efficacy and cytotoxicity of a test compound, as well as to elucidate its potential mechanism of action. The successful execution of these assays is a critical first step in the preclinical assessment of a potential antiviral drug candidate.

Key Assays for Antiviral Activity Screening

A primary evaluation of a compound's antiviral potential involves determining its ability to inhibit virus-induced cell death or viral replication in a dose-dependent manner, while exhibiting low cytotoxicity to the host cells. The following assays are fundamental for an initial screening campaign.

Cytotoxicity Assay (MTT or MTS Assay)

Before assessing antiviral activity, the inherent toxicity of Compound X on the host cell line must be determined. The MTS assay, which measures the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product, is a common method for this purpose.[2]

Virus-Induced Cytopathic Effect (CPE) Inhibition Assay

Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE). This assay measures the ability of a compound to protect cells from virus-induced CPE. The effectiveness is often quantified by staining viable cells with a dye like crystal violet.

Plaque Reduction Assay

For viruses that can form plaques (localized areas of cell death) in a cell monolayer, the plaque reduction assay is a powerful tool to quantify the inhibition of viral replication. It measures the reduction in the number and size of plaques in the presence of the test compound.[1]

Quantitative Real-Time PCR (qRT-PCR) Assay

To directly quantify the effect of a compound on viral genome replication, qRT-PCR can be used. This assay measures the amount of viral nucleic acid (RNA or DNA) within infected cells or in the supernatant.

Data Presentation

The quantitative data generated from these assays should be systematically organized to allow for clear interpretation and comparison. The key parameters to be determined are:

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral activity (e.g., CPE, plaque formation, or viral RNA replication).

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%.

  • SI (Selectivity Index): The ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of Compound X

Virus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A/H1N1MDCKCPE Inhibition15.5>200>12.9
Influenza A/H1N1MDCKPlaque Reduction12.8>200>15.6
Coxsackievirus B3VeroCPE Inhibition21.2>200>9.4
SARS-CoV-2 (Pseudovirus)HEK293T-ACE2Luciferase Reporter8.9150.716.9

Experimental Protocols

Protocol 1: Cytotoxicity (MTS) Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of Compound X on a specific cell line.

Materials:

  • Host cells (e.g., Vero, MDCK, A549)

  • Complete cell culture medium

  • Compound X stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader (490 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of Compound X in culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a "cells only" control (medium with DMSO) and a "medium only" blank.

  • Incubate the plate for the same duration as the planned antiviral assay (e.g., 48 or 72 hours).

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the "cells only" control and determine the CC50 value using non-linear regression analysis.

Protocol 2: CPE Inhibition Assay

Objective: To determine the 50% effective concentration (EC50) of Compound X in protecting cells from virus-induced CPE.

Materials:

  • Host cells and complete medium

  • Virus stock with a known titer (e.g., TCID50/mL)

  • Compound X stock solution

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate as described in Protocol 3.1.

  • On the day of infection, prepare serial dilutions of Compound X.

  • Remove the culture medium. Add 50 µL of diluted compound to the wells.

  • Add 50 µL of virus suspension at a multiplicity of infection (MOI) of 0.01-0.1.

  • Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).

  • Incubate for 48-72 hours, or until CPE is clearly visible in the virus control wells.

  • Gently wash the cells with PBS and fix with 10% formalin for 20 minutes.

  • Stain the cells with Crystal Violet solution for 15-20 minutes.

  • Wash the plate with water to remove excess stain and allow it to dry.

  • Solubilize the stain by adding 100 µL of methanol (B129727) to each well.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of CPE inhibition relative to the virus and cell controls and determine the EC50 value.

Visualizations

Antiviral_Assay_Workflow Cell_Culture Cell_Culture Cytotoxicity Cytotoxicity Cell_Culture->Cytotoxicity Antiviral Antiviral Cell_Culture->Antiviral SI_Calc SI_Calc Cytotoxicity->SI_Calc Compound_Prep Compound_Prep Compound_Prep->Cytotoxicity Compound_Prep->Antiviral Antiviral->SI_Calc Virus_Stock Virus_Stock Virus_Stock->Antiviral MoA MoA SI_Calc->MoA If SI is high

Signaling_Pathway_Inhibition Virus Virus Particle Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Entry Uncoating Viral Uncoating & RNA Release Endocytosis->Uncoating Replication RNA Replication (RdRp) Uncoating->Replication 3. Replication Assembly Virion Assembly Replication->Assembly 4. Assembly Release Virus Release Assembly->Release 5. Release CompoundX Compound X CompoundX->Replication Inhibition

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. A critical step in the preclinical evaluation of a new antifungal candidate, such as a novel compound, is the determination of its in vitro activity against a panel of clinically relevant fungal pathogens. This document provides a comprehensive guide to the principles and methodologies of antifungal susceptibility testing (AFST), offering detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of a novel compound. These protocols are based on established standards to ensure reproducibility and comparability of results.[1][2][3]

General Experimental Workflow

The evaluation of a new antifungal agent typically follows a stepwise process. This workflow ensures a thorough in vitro characterization of the compound's antifungal properties.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Compound_Prep Compound Solubilization & Serial Dilution MIC_Assay Broth Microdilution Assay (MIC Determination) Compound_Prep->MIC_Assay Fungal_Culture Fungal Isolate Revitalization & Culture Inoculum_Prep Inoculum Preparation & Standardization Fungal_Culture->Inoculum_Prep Inoculum_Prep->MIC_Assay MIC_Reading Visual or Spectrophotometric Reading of MIC MIC_Assay->MIC_Reading MFC_Assay Subculturing from MIC Plate (MFC Determination) MFC_Reading Colony Counting for MFC Determination MFC_Assay->MFC_Reading MIC_Reading->MFC_Assay Data_Summary Data Tabulation & Interpretation MIC_Reading->Data_Summary MFC_Reading->Data_Summary

Caption: General workflow for antifungal susceptibility testing.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4]

a. Materials:

  • Novel compound (e.g., Neoeuonymine)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Sterile, flat-bottom 96-well plates

  • Incubator (35°C)

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

b. Method:

  • Preparation of Antifungal Stock Solution: Dissolve the novel compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI 1640 to the desired starting concentration for serial dilutions.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI 1640 to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of the novel compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no drug, no inoculum).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well from 1 to 11.

    • Add 100 µL of sterile RPMI 1640 to well 12.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control well. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Protocol for Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

a. Materials:

  • MIC plate from the previous experiment

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipette tips

  • Incubator (35°C)

b. Method:

  • Following MIC determination, select the wells showing complete or significant growth inhibition.

  • Mix the contents of each selected well thoroughly.

  • Subculture 10-20 µL from each of these wells onto a separate SDA plate.[5]

  • Also, subculture from the growth control well to ensure the viability of the inoculum.

  • Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the growth control subculture.

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) on the subculture plates.[5]

Data Presentation

Quantitative data from antifungal susceptibility testing should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentrations (MICs) of a Novel Compound against Various Fungal Pathogens

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 2: Minimum Fungicidal Concentrations (MFCs) of a Novel Compound

Fungal SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
Candida albicansATCC 90028
Candida glabrataATCC 90030
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity.

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of a novel compound is unknown, it is useful to consider the established targets of existing antifungal drugs.[6][7] These primarily include the fungal cell membrane, cell wall, and nucleic acid synthesis.

Fungal Cell Wall Synthesis Inhibition

The fungal cell wall, composed primarily of glucan and chitin, is an excellent target as it is absent in mammalian cells.

cell_wall_inhibition cluster_synthesis Cell Wall Synthesis UDP_GlcNAc UDP-GlcNAc Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-Glucan Synthase UDP_Glucose->Glucan_Synthase Glucan β-(1,3)-Glucan Glucan_Synthase->Glucan Glucan->Cell_Wall Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibition

Caption: Inhibition of fungal cell wall synthesis.
Fungal Cell Membrane Disruption

The integrity of the fungal cell membrane is crucial for its survival. Ergosterol, a major component of the fungal cell membrane, is a common target.

cell_membrane_disruption cluster_ergosterol Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Demethylase 14-α-demethylase Lanosterol->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Allylamines Allylamines Allylamines->Squalene_Epoxidase Inhibition Azoles Azoles Azoles->Demethylase Inhibition Polyenes Polyenes Polyenes->Ergosterol Binding & Pore Formation

Caption: Disruption of fungal cell membrane function.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial in vitro characterization of novel antifungal compounds. By systematically determining MIC and MFC values against a diverse panel of fungal pathogens, researchers can gain valuable insights into the compound's spectrum of activity and potential for fungicidal or fungistatic action. Further studies would be necessary to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of promising candidates.

References

Application Notes and Protocols for Euonymine in Phytochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Neoeuonymine": Initial searches for "this compound" did not yield any results for a recognized chemical compound. It is highly probable that this is a typographical error and the intended compound is Euonymine , a known sesquiterpene pyridine (B92270) alkaloid. All following information pertains to Euonymine.

For the Attention of Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current knowledge on Euonymine and its potential applications in phytochemistry and drug discovery. While Euonymine shows interesting biological activities, it is important to note that it is not yet established as a widely available commercial reference standard. Therefore, the provided protocols are representative examples for the analysis of related alkaloids and would require specific validation for the precise quantification of Euonymine.

Introduction to Euonymine

Euonymine is a complex sesquiterpene pyridine alkaloid that has been isolated from various plant species, including those from the Celastraceae family such as Maytenus chiapensis and Euonymus sieboldiana, as well as from Tripterygium wilfordii. Its intricate structure and biological activities make it a compound of interest for phytochemical and pharmacological research.

Physicochemical Data and Quantitative Information

The following table summarizes the key quantitative data for Euonymine. This information is crucial for its identification and use in experimental setups.

PropertyValue
Molecular Formula C₃₈H₄₇NO₁₈
Molecular Weight 805.78 g/mol
Class Sesquiterpene Pyridine Alkaloid
Known Botanical Sources Maytenus chiapensis, Euonymus sieboldiana, Tripterygium wilfordii

Biological Activities and Potential Applications

Current research has highlighted two primary areas of biological activity for Euonymine, suggesting its potential as a lead compound in drug development.[1][2]

  • Anti-HIV Activity: Euonymine has demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV).[1][2] The exact mechanism is not fully elucidated but is a promising area for further investigation.

  • P-glycoprotein (P-gp) Inhibition: Euonymine has been shown to inhibit P-glycoprotein, a membrane transporter that plays a significant role in multidrug resistance (MDR) in cancer cells.[1][2] By inhibiting P-gp, Euonymine could potentially be used as an adjuvant in chemotherapy to enhance the efficacy of other anticancer drugs.

Experimental Protocols

Disclaimer: The following protocols are generalized methods for the extraction and analysis of alkaloids from plant matrices. As there are no standardized and validated protocols specifically for using Euonymine as a reference standard, these should be considered as templates to be adapted and validated for the specific research context.

Protocol 1: General Method for Extraction of Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction of alkaloids from dried plant material.

Materials:

Procedure:

  • Macerate 100 g of the dried, powdered plant material with 500 mL of methanol containing 10% ammonia solution for 24 hours at room temperature.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator until a crude extract is obtained.

  • Acidify the crude extract with 2M sulfuric acid to a pH of approximately 2.

  • Partition the acidic solution with dichloromethane three times to remove non-alkaloidal compounds. Discard the organic layers.

  • Basify the aqueous layer with a 10% ammonia solution to a pH of approximately 10.

  • Extract the basified solution with dichloromethane three times. The alkaloids will now be in the organic phase.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude alkaloid extract.

  • The extract can be further purified using column chromatography or preparative HPLC.

G Workflow for General Alkaloid Extraction A Dried Plant Material B Maceration with Methanol/Ammonia A->B C Filtration and Concentration B->C D Acidification (pH 2) C->D E Partition with Dichloromethane (Remove Non-Alkaloids) D->E F Basification of Aqueous Layer (pH 10) E->F G Extraction with Dichloromethane F->G H Drying and Evaporation G->H I Crude Alkaloid Extract H->I G Workflow for HPLC Quantification of Alkaloids A Prepare Standard Solutions of Euonymine C HPLC Analysis (C18 Column, Gradient Elution) A->C B Prepare Filtered Sample Solution B->C D Peak Identification by Retention Time C->D E Generate Calibration Curve from Standards D->E F Quantify Euonymine in Sample E->F G P-glycoprotein Inhibition Mechanism cluster_0 Cancer Cell Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binds Euonymine Euonymine Euonymine->Pgp Inhibits ATP ATP ATP->Pgp Hydrolysis G General Anti-HIV Action cluster_0 HIV Life Cycle HIV HIV Virion Binding Binding and Fusion HIV->Binding HostCell Host Cell (e.g., T-cell) RT Reverse Transcription HostCell->RT Binding->HostCell Integration Integration into Host DNA RT->Integration Replication Viral Replication Integration->Replication Assembly Assembly and Budding Replication->Assembly Assembly->HIV New Virions Euonymine Euonymine Euonymine->Binding Inhibits Euonymine->RT Potential Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Neoeuonymine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing the solubility issues of Neoeuonymine in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q: What is the primary cause of this compound precipitation in aqueous solutions?

A: this compound, like many complex natural products, is hydrophobic (poorly water-soluble). Precipitation, often called "crashing out," typically occurs when a concentrated stock solution, usually made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous environment such as cell culture media or phosphate-buffered saline (PBS).[1][2] The DMSO disperses into the water, leaving the insoluble this compound molecules to agglomerate and precipitate.[2]

Q: Is DMSO the best solvent for creating this compound stock solutions?

Q: What is the maximum recommended concentration of DMSO in a final cell culture experiment?

A: To minimize cellular toxicity and artifacts, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally below 0.1%.[1] It is crucial to determine the tolerance of your specific cell line to DMSO, as sensitivity can vary. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experimental design.

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Recommended Solution
Immediate Precipitation The final concentration of this compound exceeds its aqueous solubility limit. The rapid solvent exchange from DMSO to the aqueous medium causes the compound to crash out.[1]1. Decrease Working Concentration: Test a lower final concentration of this compound. 2. Optimize Dilution: Instead of adding the stock directly, perform a serial or intermediate dilution in pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing the media to ensure rapid mixing.[1] 3. Increase Final DMSO%: If your cells tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.2%) may help.[5]
Solution appears cloudy or hazy after dilution. Formation of micro-precipitates that are not immediately visible as large crystals.1. Visual Inspection: Check the diluted solution carefully against a light source. 2. Solubility Test: Before your main experiment, perform a small-scale solubility test. Prepare several dilutions and visually inspect for cloudiness or use spectrophotometry (reading absorbance at ~600 nm) to detect light scattering from precipitates.[1]
Inconsistent experimental results. The compound may be precipitating over the course of the experiment, leading to a decrease in the effective concentration.1. Time-Course Solubility Check: Observe your prepared working solutions for precipitation at different time points (e.g., 0, 2, 6, and 24 hours) under incubation conditions.[1] 2. Consider Advanced Formulation: If simple DMSO-based methods fail, explore advanced strategies such as using cyclodextrins, which can form inclusion complexes to enhance solubility, or employing co-solvents.[6][7][8]

Data Presentation

While quantitative solubility values for this compound are not widely published, the table below summarizes the expected solubility characteristics based on typical hydrophobic compounds of its class.

SolventExpected SolubilityNotes
Water Practically InsolubleMay require advanced formulation techniques for any significant dissolution.[9]
Phosphate-Buffered Saline (PBS) Practically InsolubleSimilar to water; precipitation is highly likely.[10]
Ethanol SolubleCan be used as a co-solvent but may have higher cellular toxicity than DMSO.
Dimethyl Sulfoxide (DMSO) SolubleThe recommended solvent for preparing high-concentration stock solutions.[3]

Experimental Protocols & Workflows

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Preparation: Bring the this compound vial and anhydrous DMSO to room temperature.

  • Calculation: Determine the volume of DMSO required to achieve a high-concentration stock (e.g., 10-50 mM). A high concentration is crucial for minimizing the volume added to the final aqueous solution.[5]

  • Dissolution: Add the calculated volume of DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If needed, brief sonication in a water bath can aid dissolution.

  • Verification: Ensure the solution is clear and free of any visible particulate matter.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of Working Solutions in Aqueous Media (Recommended Method)

This protocol uses an intermediate dilution step to minimize precipitation.

  • Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[1] Adding compounds to cold media can decrease solubility.

  • Thaw Stock: Thaw an aliquot of your high-concentration this compound stock solution at room temperature.

  • Intermediate Dilution: Create an intermediate dilution of your stock in pre-warmed media. For example, pipette 10 µL of a 10 mM stock into 990 µL of media to get a 100 µM intermediate solution. Mix gently but thoroughly by pipetting up and down.

  • Final Dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed media to achieve the desired working concentration.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[1]

Workflow for Solubilizing Hydrophobic Compounds

The following diagram outlines the decision-making process for preparing a working solution of a hydrophobic compound like this compound.

G start Start: Solubilize This compound choose_solvent Choose Primary Solvent (e.g., 100% DMSO) start->choose_solvent prepare_stock Prepare High-Conc. Stock (10-50 mM) choose_solvent->prepare_stock dilute Dilute Stock into Medium (Dropwise, with mixing) prepare_stock->dilute warm_media Pre-warm Aqueous Medium to 37°C warm_media->dilute check Check for Precipitation dilute->check success Solution Clear: Proceed with Experiment check->success No fail Precipitate Forms check->fail Yes troubleshoot Troubleshoot: - Lower Final Conc. - Use Intermediate Dilution - Consider Co-solvents fail->troubleshoot troubleshoot->dilute Retry

Workflow for preparing aqueous solutions.

Hypothetical Signaling Pathway

Many natural product compounds exert their effects by modulating intracellular signaling pathways. While the specific targets of this compound are a subject of ongoing research, a common pathway affected by such compounds is the MAPK/ERK pathway, which is critical for cell proliferation and survival. The diagram below illustrates a simplified version of this pathway.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Phosphorylates response Cellular Response (Proliferation, Survival) transcription->response Regulates This compound This compound (Hypothetical Target) This compound->raf Inhibits

Hypothetical inhibition of the MAPK/ERK pathway.

References

Preventing Neoeuonymine degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Neoeuonymine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a naturally occurring compound with the chemical formula C36H45NO17.[1] It is classified as a sesquiterpene pyridine (B92270) alkaloid.[1][2][3] Its full chemical name is 8α-acetoxy-O6-deacetyl-8-deoxo-evonine, indicating it is a complex macrocyclic ester and related to other Euonymus alkaloids.[1]

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors leading to the degradation of sesquiterpene alkaloids like this compound are exposure to adverse pH (especially acidic conditions), elevated temperatures, and light.[4][5][6] The presence of ester functionalities in its structure makes it particularly susceptible to hydrolysis.[7][8][9]

Q3: What are the ideal storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be kept in a tightly sealed, airtight container, protected from light.[1] It is recommended to store it in a refrigerator or freezer.[1]

Q4: How should I store this compound in solution?

A4: If you need to prepare stock solutions in advance, it is recommended to store them as single-use aliquots in tightly sealed vials at -20°C.[1] Generally, these solutions are usable for up to two weeks under these conditions.[1] It is best to prepare and use solutions on the same day whenever possible.[1]

Q5: How can I detect if my this compound sample has degraded?

A5: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can assess the purity of the compound. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the parent compound and potential degradation products by their mass-to-charge ratio.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structural integrity of the compound.[2][3]

Troubleshooting Guide

Symptom/Observation Potential Cause Recommended Action
Inconsistent or lower-than-expected bioactivity in experiments. Degradation of this compound leading to reduced concentration of the active compound.1. Verify Purity: Analyze the current stock and working solutions using HPLC to check for the presence of degradation peaks. 2. Prepare Fresh Solutions: Prepare a fresh working solution from a solid sample stored under ideal conditions and repeat the experiment. 3. Review Solution Preparation: Ensure the pH of the solvent is within a stable range (neutral to slightly alkaline is often preferable for alkaloids with ester groups).
Visible changes in the solid compound (e.g., color change, clumping). Exposure to light, moisture, or air (oxidation).1. Check Storage Container: Ensure the container is airtight and opaque. If not, transfer the compound to a suitable container (e.g., amber vial). 2. Assess Humidity: If clumping is observed, the compound may be hygroscopic. Store in a desiccator. 3. Purity Analysis: Perform HPLC or LC-MS analysis to determine the extent of degradation.
Precipitation observed in a stored stock solution. Poor solubility in the chosen solvent at storage temperature, or degradation leading to less soluble products.1. Solvent Optimization: Ensure this compound is fully dissolved at the stock concentration. You may need to use a different solvent or a co-solvent system. 2. Check for Degradation: Analyze the supernatant and the precipitate (if possible) by LC-MS to identify the components. 3. Filter before Use: If the solution must be used, filter it through a 0.22 µm filter to remove any precipitate before making dilutions.
Appearance of new peaks in the chromatogram over time. Chemical degradation of this compound.1. Characterize Degradants: Use LC-MS/MS to obtain mass spectra of the new peaks to help identify the degradation products. This can provide clues about the degradation pathway (e.g., a mass loss corresponding to the hydrolysis of an acetyl group).[10] 2. Perform Forced Degradation Study: To understand the degradation profile better, conduct a forced degradation study under controlled stress conditions (acid, base, heat, light, oxidation).[11][12][13]

Data on this compound Stability

Table 1: Hypothetical Degradation of this compound (1 mg/mL in solution) after 24 hours under various conditions.

Condition Solvent Temperature (°C) Light Condition Remaining this compound (%) Primary Degradation Pathway
Acidic 0.1 M HCl25Dark65Acid-catalyzed hydrolysis of ester groups
Neutral PBS (pH 7.4)25Dark95Minimal degradation
Basic 0.1 M NaOH25Dark80Base-catalyzed hydrolysis (saponification) of ester groups
Elevated Temp. PBS (pH 7.4)60Dark70Thermal degradation, hydrolysis
Photolytic Methanol (B129727)25UV Light (254 nm)55Photodegradation of the pyridine ring and other chromophores
Oxidative Methanol + 3% H₂O₂25Dark85Oxidation

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol outlines a general reversed-phase HPLC method suitable for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient:

    • Start with 30% B, hold for 2 minutes.

    • Linear gradient to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to understand the degradation pathways of this compound.[11][12][13]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to get a final HCl concentration of 0.1 M. Incubate at room temperature for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by HPLC-MS to identify and quantify the remaining this compound and any degradation products.

Visualizations

cluster_storage Storage Conditions cluster_stress Stress Factors cluster_degradation Degradation Pathways Solid this compound Solid this compound Solution (-20°C) Solution (-20°C) Solid this compound->Solution (-20°C) Dissolution Working Solution Working Solution Solution (-20°C)->Working Solution Dilution Experiment Experiment Working Solution->Experiment Light Light Photodegradation Photodegradation Light->Photodegradation Heat Heat Thermal Decomposition Thermal Decomposition Heat->Thermal Decomposition Adverse pH Adverse pH Hydrolysis Hydrolysis Adverse pH->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Degraded this compound Degraded this compound Photodegradation->Degraded this compound Hydrolysis->Degraded this compound Oxidation->Degraded this compound Thermal Decomposition->Degraded this compound Results Results Experiment->Results Inaccurate Results Inaccurate Results Degraded this compound->Inaccurate Results

Caption: Factors influencing this compound stability and degradation.

start Inconsistent Experimental Results check_purity Check purity of stock solution with HPLC start->check_purity degraded Degradation products detected check_purity->degraded Yes not_degraded No degradation detected check_purity->not_degraded No check_storage Review storage conditions (light, temp, container) degraded->check_storage review_protocol Review experimental protocol for other sources of error not_degraded->review_protocol prepare_fresh Prepare fresh solution from solid stock end Problem Resolved prepare_fresh->end perform_forced_degradation Perform forced degradation study to identify problematic conditions check_storage->perform_forced_degradation perform_forced_degradation->prepare_fresh

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_this compound This compound Structure cluster_degradation_products Potential Degradation Products This compound Sesquiterpene Core Pyridine Ring Multiple Ester Groups (e.g., Acetoxy) Hydrolyzed_Product De-acetylated this compound (Loss of one or more ester groups) This compound:f2->Hydrolyzed_Product Hydrolysis (Acid/Base/Heat) Oxidized_Product N-oxide on Pyridine Ring This compound:f1->Oxidized_Product Oxidation Photodegraded_Product Isomers or Ring-cleaved Products This compound->Photodegraded_Product UV Light

Caption: Potential degradation pathways of this compound.

References

Optimizing mass spectrometry ionization for Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Neoeuonymine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their analytical methods for this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a complex terpenoid natural product. Its key properties relevant to mass spectrometry are:

  • Molecular Formula: C₃₈H₄₇NO₁₈[1]

  • Molecular Weight: 805.8 g/mol [1]

  • Structure: It possesses numerous functional groups, including multiple acetyl esters, hydroxyl groups, and a nitrogen atom within a complex polycyclic structure. The presence of a basic nitrogen atom makes it suitable for positive mode ionization.

Q2: Which ionization technique is best for this compound analysis?

Electrospray Ionization (ESI) is the most suitable technique for analyzing complex, polar molecules like this compound, which is classified as an alkaloid. ESI is a soft ionization method that typically generates a strong protonated molecular ion ([M+H]⁺), which is essential for accurate mass determination and subsequent structural analysis.[2][3] Liquid chromatography coupled with ESI tandem mass spectrometry (LC/ESI-MS/MS) is a powerful tool for identifying and characterizing such alkaloids in complex mixtures.[3][4]

Q3: Should I use positive or negative ion mode for this compound?

Positive ion mode is strongly recommended. The nitrogen atom in the this compound structure is a basic site that readily accepts a proton, leading to the formation of a stable [M+H]⁺ ion. This generally results in higher sensitivity and a more straightforward interpretation of the mass spectrum.

Q4: What mobile phase additives should I use for LC-MS analysis?

For positive mode ESI, it is advisable to use additives that promote protonation.

  • Recommended: Formic acid (0.1%) is an excellent choice as it effectively protonates the analyte without causing significant ion suppression.

  • Use with Caution: Trifluoroacetic acid (TFA) should be avoided if possible. While a common additive in HPLC, TFA is a strong ion-pairing agent that can severely suppress the ESI signal in positive ion mode.[5] If its use is unavoidable for chromatographic reasons, keep the concentration as low as possible.

Troubleshooting Guide

Issue 1: No or Very Low Signal Intensity for this compound

A complete loss of signal often points to a singular, specific failure point in the analytical chain.[6] Follow this logical progression to diagnose the issue.

  • Step 1: Check the Mass Spectrometer.

    • Action: Prepare a fresh, simple standard of a known compound (like caffeine (B1668208) or your instrument's calibration standard) and infuse it directly into the mass spectrometer, bypassing the LC system.

    • If Signal is Present: The MS is likely functioning correctly. The problem lies with the LC system, the sample, or the method parameters. Proceed to Step 2.

    • If No Signal is Present: The issue is with the mass spectrometer itself. Check for the three essentials: spray voltage ("spark"), nebulizing/drying gases ("air"), and solvent flow ("fuel").[6] Ensure the ESI needle is not clogged and that all instrument parameters are loaded correctly. Consult your instrument's service manual or contact a service engineer.

  • Step 2: Isolate the LC System.

    • Action: Reconnect the LC system to the mass spectrometer but continue to infuse your this compound standard post-column via a T-junction.

    • If Signal Appears: This indicates that the mobile phase composition from the LC is compatible with ionization and the issue is likely with your sample preparation or injection process.

    • If Signal Disappears: The mobile phase from the LC is causing ion suppression. Check your mobile phase composition, ensure fresh solvents are used, and verify that no incompatible additives (like high concentrations of TFA) are present.[5]

  • Step 3: Evaluate the Sample and Injection.

    • Action: If the above steps confirm the MS and LC systems are working, the problem may be the sample itself. Prepare a fresh dilution of your this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Action: Inject the fresh standard. If a peak appears, your previous sample may have degraded or been prepared incorrectly. If there is still no peak, investigate potential issues with the autosampler, such as a clogged injection needle or incorrect vial position.

Below is a troubleshooting workflow to diagnose the cause of low or no signal.

G cluster_Start Troubleshooting: No / Low Signal cluster_MS Step 1: MS Check cluster_LC Step 2: LC/Mobile Phase Check cluster_Sample Step 3: Sample/Injection Check start Start: No Signal for this compound ms_check Infuse known standard directly into MS. Is there a signal? start->ms_check ms_ok MS is functional. ms_check->ms_ok Yes ms_fail Problem with MS. Check spray, gas, voltage. Consult service engineer. ms_check->ms_fail No lc_check Infuse standard post-column. Does signal disappear? ms_ok->lc_check lc_ok Mobile phase is compatible. lc_check->lc_ok No lc_fail Mobile phase is causing ion suppression. Check solvents/additives. lc_check->lc_fail Yes sample_check Inject freshly prepared This compound standard. Is there a signal? lc_ok->sample_check sample_ok Problem solved. Issue was with previous sample preparation. sample_check->sample_ok Yes sample_fail Check autosampler, injection port, and method parameters. sample_check->sample_fail No

Caption: Troubleshooting workflow for loss of MS signal.

Issue 2: Unstable Signal or High Noise

An unstable ESI spray can result from several factors related to the source parameters.

  • Symptom: The Total Ion Chromatogram (TIC) is erratic or the baseline is excessively noisy.

  • Cause 1: Improper Sprayer Voltage. An excessively high voltage can lead to a corona discharge, while a voltage that is too low results in inefficient droplet formation.[7] In positive ion mode, the presence of protonated solvent clusters can indicate a discharge event.[7]

    • Solution: Methodically adjust the sprayer voltage. Start at a moderate level (e.g., 3.5 kV) and adjust in 0.5 kV increments, observing the signal stability.

  • Cause 2: Incorrect Nebulizing Gas Flow. The nebulizing gas helps in the formation of small, charged droplets.[7] If the flow is too low for the liquid flow rate, large droplets will form, leading to instability.

    • Solution: Optimize the nebulizing gas flow rate. For a given liquid flow rate, systematically increase the gas flow until a stable signal is achieved.

  • Cause 3: Suboptimal Gas Temperature or Flow. The drying gas (often nitrogen) is crucial for solvent evaporation. Insufficient temperature or flow can lead to incomplete desolvation, resulting in solvent clusters and an unstable signal.[8]

    • Solution: Adjust the drying gas temperature and flow rate. Increase the temperature in increments (e.g., 25 °C), allowing the source to stabilize each time. Be cautious with thermally labile compounds, though this is less of a concern for this compound's core structure.

Optimization Protocols & Data

Optimizing ESI Source Parameters

For sensitive and reproducible results, ESI source parameters must be optimized for the specific analyte and chromatographic conditions.[9][10] A systematic approach, such as one-factor-at-a-time (OFAT) or a Design of Experiments (DoE), is recommended.[9]

The table below provides typical starting parameters for the analysis of alkaloids like this compound on a standard ESI-MS system. These should be used as a baseline for further optimization.

ParameterTypical RangeStarting PointPurpose
Ionization Mode Positive / NegativePositiveProtonates the basic nitrogen on this compound.
Capillary Voltage 3.0 - 5.0 kV4.0 kVCreates the electrospray plume.[11]
Nebulizer Gas (N₂) Pressure 30 - 60 psi45 psiAids in droplet formation at the capillary tip.[7][8]
Drying Gas (N₂) Flow 5 - 15 L/min10 L/minPromotes solvent evaporation from droplets.[12]
Drying Gas Temperature 250 - 350 °C325 °CFacilitates desolvation of the analyte ions.[9][12]
Fragmentor / Cone Voltage 50 - 200 V100 VPotential applied to the first orifice; can be increased to induce in-source fragmentation for structural confirmation.[9]
Skimmer Voltage 15 - 40 V20 VHelps focus ions into the mass analyzer.[12]

Experimental Protocol: Optimizing Fragmentor Voltage

This protocol describes how to determine the optimal fragmentor (or cone) voltage to maximize the signal of the [M+H]⁺ precursor ion.

  • System Preparation:

    • Couple the LC system to the mass spectrometer.

    • Use a mobile phase of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Set the flow rate to a typical value for your column (e.g., 0.4 mL/min).

  • Sample Infusion:

    • Prepare a 1 µg/mL solution of this compound in the mobile phase.

    • Infuse the solution directly into the MS source at a constant flow rate (e.g., 10 µL/min) using a syringe pump. This provides a stable signal for optimization.

  • Parameter Tuning:

    • Set all other source parameters to the starting points listed in the table above.

    • Monitor the ion intensity for the expected m/z of this compound's protonated molecule ([M+H]⁺ ≈ 806.3 m/z).

    • Begin with the fragmentor voltage at a low setting (e.g., 50 V).

    • Increase the voltage in 10 V increments, allowing the signal to stabilize for 30 seconds at each step.

    • Record the ion intensity at each voltage setting up to approximately 200 V.

  • Data Analysis:

    • Plot the ion intensity of the [M+H]⁺ ion against the fragmentor voltage.

    • The optimal voltage is the one that provides the highest intensity before a significant drop-off occurs (which indicates the onset of fragmentation). For routine analysis, select the voltage that maximizes the precursor ion. For MS/MS experiments, a slightly higher voltage may be used to promote fragmentation.

The following diagram illustrates the experimental workflow for this optimization process.

G cluster_loop Tuning Loop start Start: Optimize Fragmentor Voltage prep Prepare System: LC-MS connected, Mobile Phase + 0.1% FA start->prep infuse Infuse this compound Std. (1 ug/mL @ 10 uL/min) prep->infuse monitor Monitor [M+H]+ ion (m/z ~806.3) infuse->monitor loop_start Set Fragmentor Voltage (Start at 50V) monitor->loop_start stabilize Wait 30s for signal to stabilize loop_start->stabilize increase_v Increase Voltage by 10V increase_v->stabilize record Record Ion Intensity stabilize->record check Voltage < 200V? record->check check->increase_v Yes analyze Plot Intensity vs. Voltage check->analyze No finish Determine Optimal Voltage for Max Precursor Signal analyze->finish

Caption: Workflow for optimizing fragmentor voltage.

References

Enhancing the resolution of Neoeuonymine in chromatographic separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Neoeuonymine in chromatographic separation.

Troubleshooting Guide

This guide addresses common challenges encountered during the chromatographic analysis of this compound, offering potential causes and actionable solutions to improve peak resolution and overall separation quality.

Question: Why am I observing poor peak resolution or co-elution of this compound with other components?

Answer: Poor resolution is a frequent issue in chromatography and can stem from several factors. Below are the most common causes and their corresponding solutions.

  • Inappropriate Column Chemistry: The choice of the stationary phase is critical for achieving selectivity between this compound and other compounds in the sample matrix.[1]

    • Solution: For reversed-phase HPLC, a C18 column is a conventional starting point. However, if co-elution persists, consider columns with different stationary phases, such as phenyl-hexyl or polar-embedded phases, which can offer alternative selectivity.[1]

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase, including the organic modifier and pH, significantly influences the retention and separation of alkaloids like this compound.[1]

    • Solution:

      • Organic Modifier: Experiment with different organic solvents such as acetonitrile (B52724) and methanol (B129727). Altering the solvent can change the selectivity of the separation.[2][3]

      • pH Control: this compound, as a basic compound, will have its ionization state affected by the mobile phase pH. Adding modifiers like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) can suppress the interaction of the analyte with free silanol (B1196071) groups on the stationary phase, leading to improved peak shape and resolution. A common starting point is a mobile phase containing 0.1% formic acid.[1]

      • Gradient Elution: Employing a gradient elution, where the concentration of the organic solvent is gradually increased, can be highly effective in separating complex mixtures with a wide range of polarities.[1]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak broadening and a subsequent loss of resolution.[1][4]

    • Solution: Dilute the sample and reinject it. If sensitivity becomes an issue, consider optimizing the sample extraction and concentration procedures.[1]

  • High Flow Rate: While a higher flow rate can reduce analysis time, it can also decrease separation efficiency.

    • Solution: Reduce the flow rate to allow more time for the analyte to interact with the stationary phase, which can lead to better separation.[5][6]

  • Elevated Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.

    • Solution: Increasing the column temperature can sometimes improve peak shape and resolution. However, it is essential to ensure the temperature does not exceed the stability limits of the stationary phase or the analyte.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for this compound?

A1: A good starting point for method development for an alkaloid like this compound would be a reversed-phase HPLC method using a C18 column. The mobile phase could consist of a mixture of water and acetonitrile or methanol, with 0.1% formic acid added to control the pH and improve peak shape. A gradient elution from a low to a high concentration of the organic solvent is often a good strategy to ensure the elution of all components in a reasonable time.

Q2: How can I improve the peak shape of this compound, which is showing tailing?

A2: Peak tailing for basic compounds like this compound is often due to interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this:

  • Use a pH-modified mobile phase: As mentioned earlier, adding a small amount of an acid like formic acid can protonate the silanol groups and reduce these unwanted interactions.

  • Employ an end-capped column: Modern HPLC columns are often "end-capped," a process that chemically modifies the free silanol groups to make them less active. Ensure you are using a high-quality, end-capped column.

  • Consider a different stationary phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, might be beneficial.[1]

Q3: My retention times for this compound are not consistent. What could be the cause?

A3: Fluctuations in retention time can be caused by several factors:

  • Changes in mobile phase composition: Ensure the mobile phase is prepared accurately and consistently for each run.

  • Column temperature variations: Use a column oven to maintain a constant temperature.

  • Column degradation: Over time, the stationary phase of the column can degrade. If you observe a gradual shift in retention times along with decreased resolution, it may be time to replace the column.[4]

  • Pump issues: Inconsistent flow from the HPLC pump can also lead to variable retention times. Ensure the pump is properly maintained and primed.

Q4: What detection method is most suitable for this compound?

A4: For the analysis of compounds like this compound, UV detection is commonly used. A photodiode array (PDA) detector is particularly useful as it can provide spectral information, which can help in peak identification and purity assessment. If higher sensitivity and specificity are required, mass spectrometry (MS) detection is an excellent choice.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized to enhance resolution.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Sample Preparation
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizations

TroubleshootingWorkflow start Poor Resolution or Co-elution check_column Is the column chemistry appropriate? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase No change_column Select a different stationary phase (e.g., Phenyl-Hexyl) check_column->change_column Yes check_sample_load Is the sample concentration appropriate? check_mobile_phase->check_sample_load No optimize_mp Adjust organic modifier, pH, or gradient check_mobile_phase->optimize_mp Yes check_flow_rate Is the flow rate optimal? check_sample_load->check_flow_rate No dilute_sample Dilute the sample and reinject check_sample_load->dilute_sample Yes solution_found Resolution Enhanced check_flow_rate->solution_found No adjust_flow Reduce the flow rate check_flow_rate->adjust_flow Yes change_column->solution_found optimize_mp->solution_found dilute_sample->solution_found adjust_flow->solution_found MethodDevelopmentWorkflow start Start Method Development select_column Select Initial Column (e.g., C18) start->select_column scout_mobile_phase Scout Mobile Phases (ACN, MeOH, pH) select_column->scout_mobile_phase initial_run Perform Initial Gradient Run scout_mobile_phase->initial_run evaluate_results Evaluate Resolution and Peak Shape initial_run->evaluate_results optimize Optimize Gradient, Flow Rate, Temperature evaluate_results->optimize Needs Improvement validate Validate Method evaluate_results->validate Acceptable optimize->evaluate_results

References

Technical Support Center: Minimizing Neoeuonymine Sample Loss During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the loss of Neoeuonymine samples during experimental workup. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter.

I. Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the processing of this compound that can lead to significant sample loss.

Issue 1: Low Yield of this compound After Extraction

Q: My final yield of this compound is significantly lower than expected after the initial extraction. What are the potential causes and how can I troubleshoot this?

A: Low yields of natural products like this compound can arise from several factors, ranging from the initial preparation of the source material to the extraction process itself. Here is a systematic approach to identifying and resolving the issue:

Possible Causes & Solutions:

  • Improper Sample Preparation:

    • Inadequate Grinding: If the plant material is not finely ground, the solvent cannot efficiently penetrate the tissue to extract the target compound.[1]

      • Solution: Ensure the plant material is ground to a fine, uniform powder. For tough or fibrous materials, consider cryogenic grinding with liquid nitrogen.

    • Incorrect Drying Method: Aggressive drying at high temperatures can lead to the degradation of thermally sensitive compounds.[2] Conversely, insufficient drying can reduce extraction efficiency due to excess water.

      • Solution: For compounds of unknown thermal stability, it is best to use methods like freeze-drying (lyophilization) or drying at a lower temperature (e.g., 30-40°C) under vacuum.

  • Suboptimal Extraction Parameters:

    • Solvent Mismatch: The polarity of the solvent may not be suitable for this compound.

    • Inadequate Solvent Volume or Extraction Time: The solvent volume may be insufficient to fully saturate the plant material, or the extraction time may be too short.

      • Solution: Increase the solvent-to-solid ratio and extend the extraction time. Monitor the extraction progress by analyzing aliquots of the extract at different time points using a suitable analytical method like TLC or HPLC.

  • Compound Degradation During Extraction:

    • Thermal Degradation: Many alkaloids are sensitive to high temperatures.[2]

      • Solution: Employ non-thermal extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction times and temperatures.[4][5] If using traditional methods like Soxhlet or reflux, use the lowest possible temperature that allows for efficient extraction.

    • pH Instability: Alkaloids can be sensitive to pH, and their stability can be significantly influenced by the pH of the extraction solvent.[6][7][8]

      • Solution: Buffer the extraction solvent to a pH where this compound is most stable. For many alkaloids, a slightly basic pH can improve the extraction of the free base form, while a slightly acidic pH can be used for the salt form.

Issue 2: Sample Loss During Solvent Removal (Evaporation)

Q: I am losing my sample during the solvent removal step using a rotary evaporator. What can I do to prevent this?

A: Sample loss during evaporation is a common issue, often caused by bumping, foaming, or aerosol formation.

Possible Causes & Solutions:

  • Excessive Vacuum or Heat: Applying too much vacuum or heat too quickly can cause the solvent to boil violently, leading to bumping and sample loss into the condenser.

    • Solution: Apply the vacuum gradually and increase the bath temperature slowly.[1] A good practice is to start with a vacuum level that allows for controlled boiling and adjust as needed.

  • Flask Overfilling: Filling the flask more than halfway can increase the risk of bumping.

    • Solution: Ensure the flask is no more than half full. For larger volumes, it is better to evaporate in batches.

  • Aerosol Formation: Very fine droplets of the sample solution can be carried into the condenser with the solvent vapor.

    • Solution: Use a bump trap between the flask and the rotary evaporator to catch any material that is carried over.

Issue 3: this compound Adsorption to Surfaces

Q: I suspect my this compound sample is adsorbing to glassware, vials, or filtration media, leading to lower recovery. How can I mitigate this?

A: Adsorption is a significant cause of sample loss, especially for polar compounds like alkaloids, particularly at low concentrations.[9]

Possible Causes & Solutions:

  • Active Sites on Glassware: Silanol (B1196071) groups on the surface of the glass can interact with and adsorb basic compounds like alkaloids.[9]

    • Solution:

      • Silanization: Treat glassware with a silanizing agent to cap the active silanol groups.

      • Use of Alternative Materials: Consider using polypropylene (B1209903) or other polymer-based labware, which may have lower adsorption for certain compounds.[9] Low-adsorption vials are commercially available and can significantly improve recovery for high-sensitivity analyses.[9]

  • Adsorption to Filtration Media: Filter papers and other filtration media can have active sites that bind to the analyte.

    • Solution:

      • Pre-rinse: Rinse the filtration medium with the solvent before filtering the sample solution.

      • Choice of Filter: Use a filter material that is known to have low binding for alkaloids, such as PTFE or nylon.

  • Adsorption during Chromatography: The stationary phase in chromatography columns can irreversibly adsorb the sample.

    • Solution:

      • Proper Column Selection: Choose a stationary phase that is appropriate for the separation and has low irreversible adsorption.

      • Sample Pre-treatment: Use Solid-Phase Extraction (SPE) to clean up the sample and remove interfering substances that might cause irreversible binding to the analytical column.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound?

While there is no single "best" method without experimental optimization, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred for alkaloids as they can enhance extraction efficiency while reducing extraction time and the risk of thermal degradation.[4][5][11][12] For initial small-scale extractions, maceration with an appropriate solvent at room temperature is a gentle starting point.

Q2: How does pH affect the stability and extraction of this compound?

As an alkaloid, this compound's stability and solubility are likely pH-dependent.[6][7][8] The nitrogen atoms in the alkaloid structure can be protonated at acidic pH, forming a more water-soluble salt. At basic pH, it will exist as the free base, which is typically more soluble in organic solvents. The optimal pH for extraction will depend on the chosen solvent system (e.g., acidic water for the salt form or an organic solvent for the free base). It is crucial to determine the pH stability profile of this compound to avoid degradation during workup.[6]

Q3: What are the best practices for storing this compound solutions to prevent degradation?

To minimize degradation during storage:

  • Low Temperature: Store solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

  • Protection from Light: Store in amber vials or protect from light to prevent photodegradation.

  • Inert Atmosphere: For sensitive compounds, flushing the vial with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.

  • pH Control: If a specific pH is found to be optimal for stability, consider buffering the solution.

Q4: I am observing an emulsion during liquid-liquid extraction. How can I resolve this?

Emulsions are common when partitioning crude extracts between aqueous and organic solvents.[13] To break an emulsion:

  • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[14]

  • Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: Pass the emulsified layer through a bed of celite or glass wool.

  • Centrifugation: If the volume is small enough, centrifuging the emulsion can help separate the layers.

III. Data Presentation

Table 1: Comparison of Common Extraction Methods for Alkaloids

Extraction MethodTypical TemperatureTypical TimeAdvantagesDisadvantages
Maceration Room Temperature24 - 72 hoursSimple, minimal thermal stressTime-consuming, may have lower efficiency
Soxhlet Extraction Boiling point of solvent6 - 24 hoursEfficient, requires less solventPotential for thermal degradation of sensitive compounds[2]
Ultrasound-Assisted Extraction (UAE) 30 - 60°C15 - 60 minutesFast, efficient, lower temperatures[4][11][12]May require specialized equipment
Microwave-Assisted Extraction (MAE) 50 - 100°C5 - 30 minutesVery fast, highly efficient, reduced solvent use[4][5]Requires microwave-transparent vessels, potential for localized heating

Table 2: Influence of pH on Alkaloid Extraction and Solubility

pH RangePredominant FormTypical SolubilityRecommended Extraction Solvent
Acidic (pH < 6) Protonated SaltHigher in aqueous solutionsAcidified water or alcohol
Neutral (pH ~7) Mixture of Salt and Free BaseVariableBiphasic systems (e.g., water/ethyl acetate)
Basic (pH > 8) Free BaseHigher in organic solventsDichloromethane, chloroform, ethyl acetate

IV. Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation: Place 1 gram of finely ground and dried plant material into a 50 mL glass vessel.

  • Solvent Addition: Add 20 mL of an appropriate solvent (e.g., 80% methanol (B129727) in water).

  • Ultrasonication: Place the vessel in an ultrasonic bath.

  • Extraction: Sonicate at a controlled temperature (e.g., 40°C) for 30 minutes.

  • Separation: Centrifuge the mixture to pellet the solid material.

  • Collection: Decant the supernatant containing the extracted this compound.

  • Repeat: Repeat the extraction process on the plant material two more times to ensure complete extraction.

  • Combine and Evaporate: Combine the supernatants and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is useful for purifying the crude this compound extract before chromatographic analysis.[1]

  • Cartridge Selection: Choose an SPE cartridge suitable for alkaloids, such as a cation-exchange or a reverse-phase C18 cartridge.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water through it. If using a cation-exchange cartridge, an acidic buffer is also used.

  • Loading: Dissolve the crude extract in a small volume of a weak solvent and load it onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass a weak solvent through the cartridge to wash away interfering compounds that are not strongly retained. This step may require optimization to avoid eluting the this compound.

  • Elution: Elute the retained this compound with a stronger solvent. For a C18 cartridge, this would be a more organic solvent. For a cation-exchange cartridge, this would be a basic or high-ionic-strength solvent.

  • Analysis: Analyze the eluted fraction for the presence and purity of this compound.

V. Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Dried & Ground Plant Material Extraction_Step Ultrasound-Assisted Extraction (UAE) (e.g., 80% MeOH) Plant_Material->Extraction_Step Solvent Crude_Extract Crude this compound Extract Extraction_Step->Crude_Extract Filtration/ Centrifugation Solvent_Removal Solvent Removal (Rotary Evaporation) Crude_Extract->Solvent_Removal SPE_Cleanup Solid-Phase Extraction (SPE Cleanup) Solvent_Removal->SPE_Cleanup Dissolve in weak solvent Purified_Fraction Purified this compound Fraction SPE_Cleanup->Purified_Fraction Elution Analysis_Step Analysis (HPLC, LC-MS) Purified_Fraction->Analysis_Step Final_Product Quantified & Characterized This compound Analysis_Step->Final_Product

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield of this compound? Check_Extraction Review Extraction Protocol Start->Check_Extraction Yes Check_Workup Review Workup & Purification Start->Check_Workup No, yield is low after purification Degradation Potential Degradation? Check_Extraction->Degradation Adsorption Potential Adsorption? Check_Workup->Adsorption Temp_pH Optimize Temperature & pH Degradation->Temp_pH Yes Solvent Optimize Solvent & Time Degradation->Solvent No Glassware Use Silanized Glassware or Polymer Vials Adsorption->Glassware Yes SPE Optimize SPE Protocol Adsorption->SPE No

Caption: Troubleshooting decision tree for addressing low this compound yield.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a sesquiterpene pyridine (B92270) alkaloid belonging to the diverse family of compounds isolated from plants of the Euonymus genus (Celastraceae family). While research has elucidated the complex structure of this compound, comprehensive data on its specific bioactivity remains limited in publicly available literature. However, by examining the bioactivities of structurally related alkaloids from the same genus and the broader Celastraceae family, we can infer potential therapeutic applications and guide future research. This guide provides a comparative overview of the known bioactivities of alkaloids related to this compound, focusing on cytotoxicity and anti-inflammatory effects, supported by available experimental data and methodologies.

Comparison of Bioactivity

The primary bioactivities reported for alkaloids and other compounds isolated from Euonymus species and related plants in the Celastraceae family are cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxic Activity

Table 1: Cytotoxicity of Phenolic Compounds from Euonymus alatus

CompoundCell LineIC50 (µM)
Alatusol AA549 (Lung Carcinoma)18.54
SK-OV-3 (Ovarian Cancer)15.20
SK-MEL-2 (Melanoma)19.87
HCT-15 (Colon Cancer)20.15
Alatusol BA549 (Lung Carcinoma)25.43
SK-OV-3 (Ovarian Cancer)22.81
SK-MEL-2 (Melanoma)23.94
HCT-15 (Colon Cancer)26.33
Alatusol CA549 (Lung Carcinoma)28.76
SK-OV-3 (Ovarian Cancer)25.11
SK-MEL-2 (Melanoma)29.81
HCT-15 (Colon Cancer)27.64
Compound 7 (a known phenolic)A549 (Lung Carcinoma)19.32
SK-OV-3 (Ovarian Cancer)17.65
SK-MEL-2 (Melanoma)18.91
HCT-15 (Colon Cancer)21.48
Compound 8 (a known phenolic)A549 (Lung Carcinoma)24.57
SK-OV-3 (Ovarian Cancer)20.33
SK-MEL-2 (Melanoma)22.19
HCT-15 (Colon Cancer)25.82
Compound 9 (a known phenolic)A549 (Lung Carcinoma)26.84
SK-OV-3 (Ovarian Cancer)23.47
SK-MEL-2 (Melanoma)25.16
HCT-15 (Colon Cancer)28.03

Source: Adapted from Kim et al., Planta Med, 2013.[1]

Anti-inflammatory Activity

Several compounds from Euonymus alatus have demonstrated anti-inflammatory properties. Phenolic compounds, specifically alatusol E and compound 7, were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[1] NO is a key mediator in the inflammatory process. Furthermore, extracts from Euonymus alatus leaves have been shown to possess anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6, while increasing the anti-inflammatory cytokine IL-10.[4] This activity is linked to the inhibition of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of Compounds from Euonymus alatus

CompoundBioassayCell LineIC50 (µM)
Alatusol ENitric Oxide Production InhibitionBV-2 (Microglia)22.77
Compound 7 (a known phenolic)Nitric Oxide Production InhibitionBV-2 (Microglia)32.52

Source: Adapted from Kim et al., Planta Med, 2013.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is often determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT-15) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a further 24-48 hours.

  • MTT Addition: MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[3]

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophage or microglial cells.

  • Cell Seeding: Murine microglial cells (BV-2) are seeded in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated.[1]

Signaling Pathways

The anti-inflammatory effects of compounds from Euonymus species are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.[5][6] Compounds from Euonymus alatus have been shown to suppress the phosphorylation of p65, a subunit of NF-κB, thereby inhibiting its activation.[4]

Visualizations

Experimental_Workflow_Cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plates B Incubate for 24h A->B C Add Test Compounds (various concentrations) B->C D Incubate for 24-48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 1: Workflow for Cytotoxicity (MTT) Assay.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Euonymus Alkaloids LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB (Ubiquitination & Degradation) IkB->IkB_p NFkB->IkB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_p->NFkB releases DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes activates Inhibition This compound & Related Alkaloids Inhibition->IKK inhibit

Figure 2: NF-κB Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

While direct bioactivity data for this compound is currently scarce, the available evidence for related alkaloids and compounds from the Euonymus genus suggests that it may possess valuable cytotoxic and anti-inflammatory properties. The inhibition of the NF-κB signaling pathway appears to be a key mechanism underlying the anti-inflammatory effects of these compounds.

To fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Isolation and purification of this compound in sufficient quantities for comprehensive bioactivity screening.

  • In vitro evaluation of the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its IC50 values.

  • In vitro and in vivo assessment of the anti-inflammatory properties of this compound, including its effects on pro-inflammatory cytokine production and signaling pathways.

  • Direct comparative studies of this compound with other structurally related Euonymus alkaloids to establish structure-activity relationships.

Such investigations will be crucial in determining whether this compound or its derivatives could be viable candidates for future drug development.

References

A Comparative Study of Neoeuonymine and Known Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction: The continuous emergence of new and drug-resistant viral pathogens necessitates the discovery and development of novel antiviral agents. Natural products remain a promising reservoir for such discoveries. This guide provides a comparative framework for evaluating the antiviral potential of a hypothetical novel compound, Neoeuonymine, against established antiviral drugs. The methodologies and data presentation formats detailed herein are intended to serve as a blueprint for researchers engaged in the preclinical assessment of new antiviral candidates.

Overview of Compared Antiviral Agents

This guide will compare the hypothetical antiviral activity of this compound against three known antiviral agents with distinct mechanisms of action: Oseltamivir, Remdesivir, and Interferon-alpha.

  • This compound (Hypothetical): A novel natural product isolate with putative antiviral properties. Its mechanism of action is currently under investigation.

  • Oseltamivir: A neuraminidase inhibitor used for the treatment of influenza A and B viruses. It prevents the release of new viral particles from infected cells.

  • Remdesivir: A broad-spectrum antiviral agent that acts as a nucleotide analog, inhibiting viral RNA-dependent RNA polymerase (RdRp).[1]

  • Interferon-alpha (IFN-α): A cytokine with broad antiviral activity that induces an antiviral state in cells by upregulating the expression of interferon-stimulated genes (ISGs).[2][3]

In Vitro Antiviral Activity and Cytotoxicity

The initial assessment of an antiviral candidate involves determining its efficacy in inhibiting viral replication in cell culture and its toxicity to the host cells.

Table 1: Comparative In Vitro Efficacy and Cytotoxicity Against Influenza A Virus (H1N1)
CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound (Hypothetical) 2.5>100>40
Oseltamivir 0.1>1000>10000
Remdesivir 5.0>100>20
Interferon-alpha 0.01>50>5000

IC50 (Half-maximal inhibitory concentration): Concentration of the drug that inhibits 50% of viral replication. CC50 (Half-maximal cytotoxic concentration): Concentration of the drug that causes a 50% reduction in cell viability. SI (Selectivity Index): A measure of the drug's specificity for the virus versus the host cell. A higher SI indicates a more favorable safety profile.

Experimental Protocol: Plaque Reduction Assay
  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 90-100% confluency.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with a known titer of Influenza A virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing 1% low-melting-point agarose (B213101) and serial dilutions of the test compounds (this compound, Oseltamivir, Remdesivir, Interferon-alpha).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until viral plaques are visible.

  • Plaque Visualization and Counting: The agarose overlay is removed, and the cell monolayer is fixed with 4% paraformaldehyde and stained with crystal violet. The number of plaques in each well is counted.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.

Mechanism of Action Studies

Understanding how a novel compound inhibits viral replication is crucial for its development.

Table 2: Hypothetical Mechanism of Action Profile
CompoundViral Entry InhibitionViral Replication InhibitionViral Release Inhibition
This compound (Hypothetical) YesNoNo
Oseltamivir NoNoYes
Remdesivir NoYesNo
Interferon-alpha NoYesNo
Experimental Protocol: Time-of-Addition Assay
  • Cell Culture and Infection: Confluent MDCK cells are infected with Influenza A virus as described for the plaque reduction assay.

  • Compound Addition at Different Time Points: The test compound (at a concentration of 5-10 times its IC50) is added to the cell culture at different time points relative to viral infection:

    • Pre-infection: Compound is added 2 hours before virus inoculation and removed before infection.

    • During infection: Compound is co-incubated with the virus during the 1-hour infection period.

    • Post-infection: Compound is added at various time points after virus inoculation (e.g., 0, 2, 4, 6 hours post-infection).

  • Viral Titer Quantification: The supernatant is collected at 24 hours post-infection, and the viral titer is determined by plaque assay or TCID50 assay.

  • Interpretation:

    • Inhibition during the pre-infection stage suggests the compound may block viral attachment.

    • Inhibition during the infection stage suggests interference with viral entry.

    • Inhibition at early post-infection time points points to an effect on viral replication, while inhibition at later time points suggests an effect on viral assembly or release.

In Vivo Efficacy in an Animal Model

In vivo studies are essential to evaluate the therapeutic potential and safety of a drug candidate in a living organism.

Table 3: Hypothetical In Vivo Efficacy in a Mouse Model of Influenza A Infection
Treatment GroupSurvival Rate (%)Lung Viral Titer (log10 PFU/g)Mean Body Weight Loss (%)
Vehicle Control 206.525
This compound (20 mg/kg/day) 803.210
Oseltamivir (10 mg/kg/day) 1002.55
Experimental Protocol: Mouse Model of Influenza Infection
  • Animal Model: Six-to-eight-week-old female BALB/c mice are used.

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of Influenza A virus.

  • Treatment: Treatment with this compound (e.g., via oral gavage or intraperitoneal injection) or Oseltamivir is initiated 4 hours post-infection and continued for 5 days. A control group receives a vehicle solution.

  • Monitoring: Mice are monitored daily for 14 days for survival, body weight changes, and clinical signs of illness.

  • Viral Titer Determination: On day 4 post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral titer by plaque assay.

  • Data Analysis: Survival curves are analyzed using the log-rank test. Differences in lung viral titers and body weight loss are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizing Experimental Workflows and Pathways

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis & Comparison cytotoxicity Cytotoxicity Assay (CC50) antiviral_activity Antiviral Activity Assay (IC50) cytotoxicity->antiviral_activity Determine therapeutic window moa Mechanism of Action Studies antiviral_activity->moa Investigate how the compound works compare_ic50 Compare IC50 and SI values antiviral_activity->compare_ic50 animal_model Animal Model of Infection moa->animal_model Promising candidates move to in vivo testing efficacy Efficacy Evaluation (Survival, Viral Load) animal_model->efficacy toxicology Toxicology Studies animal_model->toxicology compare_efficacy Compare in vivo efficacy efficacy->compare_efficacy decision Go/No-Go Decision for Further Development compare_ic50->decision compare_efficacy->decision Interferon_Signaling_Pathway cluster_cell Host Cell IFN Interferon-alpha IFNAR IFN Receptor (IFNAR) IFN->IFNAR Binds to JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT Activates ISGF3 ISGF3 Complex JAK_STAT->ISGF3 Forms ISRE ISRE in DNA ISGF3->ISRE Translocates to nucleus and binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Induces transcription of Antiviral_State Antiviral State (Inhibition of Viral Replication) ISGs->Antiviral_State Establish Antiviral_Development_Decision_Tree start Novel Compound (this compound) ic50_check Is IC50 in a potent range? start->ic50_check si_check Is Selectivity Index (SI) high? ic50_check->si_check Yes stop Stop Development ic50_check->stop No in_vivo_efficacy Is there significant in vivo efficacy? si_check->in_vivo_efficacy Yes si_check->stop No toxicology_check Is the compound well-tolerated in vivo? in_vivo_efficacy->toxicology_check Yes in_vivo_efficacy->stop No proceed Proceed to Lead Optimization toxicology_check->proceed Yes toxicology_check->stop No

References

Orthogonal Analytical Strategies for the Characterization of Sesquiterpene Pyridine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of complex natural products is a critical step in drug discovery and development. Sesquiterpene pyridine (B92270) alkaloids, a class of compounds found in medicinal plants such as those from the Euonymus and Tripterygium genera, present a significant analytical challenge due to their intricate structures. While the initially specified "Neoeuonymine" is likely a variant spelling, this guide will focus on the characterization of a representative sesquiterpene pyridine alkaloid, providing a comparative overview of orthogonal analytical techniques.

This guide presents a comparison of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these complex alkaloids. By employing these techniques in an orthogonal manner—using methods with different underlying principles to measure similar attributes—researchers can achieve a comprehensive and unambiguous structural elucidation.

Comparative Analysis of Orthogonal Techniques

A multi-faceted approach utilizing chromatographic and spectroscopic methods is essential for the complete characterization of sesquiterpene pyridine alkaloids. Each technique provides unique and complementary information, and their combined application ensures the accuracy and reliability of the structural assignment.

Analytical TechniqueInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, retention time, separation of isomersHigh resolution for complex mixtures, quantitative analysis capabilitiesProvides limited structural information on its own
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, provides molecular formula and structural fragmentsIsomeric differentiation can be challenging without fragmentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D molecular structure, connectivity of atoms, stereochemistryUnambiguous structure elucidation, detailed spatial informationLower sensitivity compared to MS, requires larger sample amounts

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the characterization of sesquiterpene pyridine alkaloids.[1][2]

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

Objective: To separate and assess the purity of the target alkaloid from a crude extract.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

  • Prepare a sample solution of the alkaloid extract in methanol (B129727) (1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter.

  • Set the column temperature to 30°C.

  • Equilibrate the column with 95% Solvent A and 5% Solvent B for 10 minutes.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 95% Solvent B over 40 minutes.

  • Hold at 95% Solvent B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 10 minutes.

  • Monitor the eluent at 254 nm.

  • The retention time of the main peak is used for identification and the peak area for purity assessment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Objective: To determine the accurate mass and elemental composition of the alkaloid.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)

  • Electrospray Ionization (ESI) source

Procedure:

  • The HPLC method described above is coupled to the mass spectrometer.

  • The ESI source is operated in positive ion mode.

  • Set the capillary voltage to 3.5 kV.

  • Set the drying gas temperature to 325°C and the flow rate to 8 L/min.

  • Set the nebulizer pressure to 35 psi.

  • Acquire mass spectra over a range of m/z 100-1500.

  • The accurate mass of the protonated molecule [M+H]⁺ is used to calculate the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Objective: To obtain structural information through fragmentation of the parent ion.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Ion Trap)

Procedure:

  • Following HRMS analysis, select the [M+H]⁺ ion of the target alkaloid as the precursor ion.

  • Subject the precursor ion to collision-induced dissociation (CID) with argon as the collision gas.

  • Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

  • Analyze the resulting product ions to deduce the structure of different parts of the molecule.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Objective: To determine the complete 3D structure and stereochemistry of the alkaloid.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe

Sample Preparation:

  • Dissolve 5-10 mg of the purified alkaloid in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Provides information on the number and chemical environment of carbons.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds, revealing the connectivity of the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information on stereochemistry.

Data Presentation

The following tables summarize hypothetical but representative data for a sesquiterpene pyridine alkaloid, which we will refer to as "Euonymine" for the purpose of this guide.

Table 1: HPLC and MS Data for Euonymine

ParameterValue
HPLC Retention Time 25.4 min
Purity (by HPLC-UV) >98%
[M+H]⁺ (HRMS) m/z 806.2874
Molecular Formula C₃₈H₄₇NO₁₈
Key MS/MS Fragments m/z 684, 624, 564, 122

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for Euonymine (in CDCl₃)

Positionδ¹³C (ppm)δ¹H (ppm, multiplicity, J in Hz)
178.25.60 (d, 3.5)
272.55.10 (dd, 3.5, 10.5)
379.84.95 (d, 10.5)
.........
1' (Pyridine)150.18.75 (d, 2.0)
.........

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the orthogonal characterization of a sesquiterpene pyridine alkaloid.

Orthogonal_Workflow cluster_extraction Extraction & Isolation cluster_analysis Orthogonal Analysis cluster_data Data Interpretation cluster_elucidation Final Structure Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Purified_Alkaloid Purified Alkaloid Crude_Extract->Purified_Alkaloid Chromatographic Purification HPLC HPLC Analysis Purified_Alkaloid->HPLC MS Mass Spectrometry Purified_Alkaloid->MS NMR NMR Spectroscopy Purified_Alkaloid->NMR Purity Purity & Rt HPLC->Purity Formula Molecular Formula & Fragments MS->Formula Structure 3D Structure & Stereochemistry NMR->Structure Final_Structure Complete Structural Elucidation Purity->Final_Structure Formula->Final_Structure Structure->Final_Structure

Caption: Workflow for the orthogonal characterization of sesquiterpene pyridine alkaloids.

This guide provides a framework for the systematic and rigorous characterization of complex natural products like sesquiterpene pyridine alkaloids. By integrating data from orthogonal analytical techniques, researchers can confidently elucidate the structures of novel compounds, a crucial step towards understanding their biological activity and potential therapeutic applications.

References

Unveiling the Dichotomy: Cytotoxic Effects of Euonymus Extracts on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Preclinical Evidence

For Immediate Release

[City, State] – Emerging research into the therapeutic potential of natural compounds has identified extracts from the Euonymus genus as promising candidates in oncology. This guide provides a comparative analysis of the cytotoxic effects of Euonymus extracts on cancerous and non-cancerous cell lines, drawing upon available preclinical data. While the specific compound "Neoeuonymine" was not identifiable in the reviewed literature, studies on extracts from Euonymus species, such as Euonymus alatus and Euonymus europaeus, offer valuable insights into their selective anticancer properties.

This analysis is intended for researchers, scientists, and drug development professionals interested in the pharmacological activities of phytochemicals.

Quantitative Data Summary

The in vitro cytotoxicity of Euonymus extracts has been evaluated against various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of an extract required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.

Extract/CompoundCancer Cell LineNormal Cell LineIC50 Value (Cancer Cells)IC50 Value (Normal Cells)Selectivity Index (SI)
Euonymus europaeus (EE) Fruit Extract (6h treatment) Human Melanoma (WM35)Human Dermal Fibroblasts6.76 ± 1.08 µg/mL[1]53.08 ± 5.47 µg/mL[1]~7.85
Euonymus europaeus (EE) Fruit Extract (24h treatment) Human Melanoma (WM35)Human Dermal Fibroblasts5.89 ± 0.93 µg/mL[1]25.04 ± 3.73 µg/mL[1]~4.25
Euonymus alatus (EA) Leaf Ethanol (B145695) Extract Breast (MDA-MB-231) & Prostate (LNCaP)Normal Breast & Prostate Epithelial CellsSelectively inhibitoryMinimal toxicity observedNot Quantified

Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value suggests greater selectivity for cancer cells.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the literature to assess the cytotoxic effects of Euonymus extracts.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the concentration-dependent effect of Euonymus extracts on the viability of cancer and normal cells and to calculate the IC50 values.

  • Methodology: MTS/MTT Assay

    • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: The cells were treated with a range of concentrations of the Euonymus extract (e.g., 0.05 µg/mL to 50 µg/mL) for specific durations (e.g., 6 and 24 hours). Control cells were treated with the vehicle (e.g., DMSO) alone.[1]

    • MTS/MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) was added to each well.[1]

    • Incubation: The plates were incubated to allow for the metabolic conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells.

    • Absorbance Reading: The absorbance of the formazan product was measured using a microplate reader at a specific wavelength (e.g., 490 nm).

    • Data Analysis: Cell viability was expressed as a percentage of the control. IC50 values were calculated from the dose-response curves using linear regression analysis.[1]

Apoptosis Detection
  • Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

  • Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

    • Cell Treatment: Cells were treated with the Euonymus extract at concentrations around the IC50 value.

    • Staining: After treatment, cells were harvested and stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptosis/necrosis).

    • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Mechanisms

To illustrate the experimental processes and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cancer_cells Cancer Cells (e.g., WM35, MDA-MB-231) treatment Euonymus Extract (Varying Concentrations) cancer_cells->treatment normal_cells Normal Cells (e.g., Fibroblasts) normal_cells->treatment mts_assay MTS/MTT Assay (Cell Viability) treatment->mts_assay flow_cytometry Flow Cytometry (Apoptosis Detection) treatment->flow_cytometry ic50 IC50 Calculation mts_assay->ic50 apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant

Caption: Experimental workflow for assessing the cytotoxic effects of Euonymus extracts.

Studies on Euonymus alatus and Euonymus sachalinensis suggest that their extracts induce apoptosis in cancer cells. The proposed mechanism often involves the mitochondrial pathway and may be linked to the inhibition of key oncogenes like c-Myc.[2][3][4]

signaling_pathway euonymus Euonymus Extract cmyc c-Myc Inhibition euonymus->cmyc mitochondria Mitochondrial Pathway euonymus->mitochondria apoptosis Apoptosis cmyc->apoptosis leads to caspase3 Caspase-3 Activation mitochondria->caspase3 caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by Euonymus extracts in cancer cells.

Discussion and Future Directions

The compiled data indicates that extracts from Euonymus species exhibit a promising degree of selectivity in their cytotoxic effects, preferentially targeting cancer cells over normal cells. The study on Euonymus europaeus, for instance, demonstrated a nearly eight-fold higher sensitivity of melanoma cells to the extract compared to normal fibroblasts after 6 hours of treatment.[1] Similarly, the ethanol extract of Euonymus alatus was reported to selectively inhibit breast and prostate cancer cell proliferation with minimal impact on their normal counterparts.[5]

The mechanism of action appears to be, at least in part, through the induction of apoptosis via the mitochondrial pathway, a common and desirable characteristic for anticancer agents.[2] The inhibition of oncogenes such as c-Myc by extracts like that of Euonymus sachalinensis further supports their potential as targeted therapeutic agents.[4]

It is important to note that the term "this compound" did not correspond to any specific, identifiable compound in the conducted literature search. The presented findings are based on extracts, which are complex mixtures of phytochemicals. Future research should focus on the bioassay-guided fractionation of these extracts to isolate and identify the specific bioactive compounds responsible for the observed selective cytotoxicity. Subsequent studies should then focus on elucidating the precise molecular targets and signaling pathways of these purified compounds.

References

In Vivo versus In Vitro Efficacy of Neoeuonymine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Data Deficit Prevents Direct Comparison of Neoeuonymine's Efficacy In Vivo and In Vitro

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive analysis comparing the in vivo and in vitro efficacy of this compound is currently unachievable due to a lack of publicly available scientific literature. Extensive searches for studies on this compound and its known synonym, 8α-acetoxy-O6-deacetyl-8-deoxo-evonine, have yielded no specific experimental data detailing its biological activity in either living organisms or controlled laboratory settings.

This compound is identified as a sesquiterpene pyridine (B92270) alkaloid, a class of complex organic compounds naturally occurring in plants of the genus Euonymus. While research on extracts from these plants has indicated a range of biological activities, including antitumor, antimicrobial, antidiabetic, and insecticidal properties, these findings are based on the combined effects of numerous phytochemicals. Consequently, the specific contribution of this compound to these observed effects remains unquantified.

To provide a thorough and objective comparison as requested, detailed experimental data from both in vivo and in vitro studies are essential. This would include, but is not limited to:

  • Quantitative data on efficacy, such as IC50 (half-maximal inhibitory concentration) values from in vitro assays and dose-response relationships from in vivo models.

  • Detailed experimental protocols outlining the methodologies used in these studies.

  • Elucidation of the mechanism of action , including the identification of any relevant signaling pathways.

Without such specific data for this compound, any attempt to construct a comparative guide would be speculative and lack the necessary scientific rigor. The creation of clearly structured data tables and visualizations of signaling pathways is contingent upon the availability of this foundational research.

We will continue to monitor the scientific literature for any emerging studies on this compound. Should relevant data become available, a comprehensive comparative guide will be developed to meet the needs of the research community. At present, however, we must conclude that there is insufficient information to fulfill the requested analysis.

The Elusive Structure-Activity Relationship of Neoeuonymine Derivatives: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of neoeuonymine (B12781512), a complex sesquiterpene alkaloid from the Euonymus genus, and its derivatives presents a compelling yet underexplored frontier in drug discovery. Despite the intricate structure of the parent compound, a comprehensive body of research detailing the structure-activity relationships (SAR) of this compound derivatives is notably absent from the current scientific literature. This guide, therefore, aims to provide a comparative analysis based on the available information on this compound and structurally related alkaloids from the broader Celastraceae family. By examining the structural features and biological activities of these related compounds, we can infer potential SAR trends that may guide future research and the rational design of novel this compound-based therapeutic agents.

The this compound Scaffold: A Complex Architecture

This compound is a highly oxygenated sesquiterpene alkaloid characterized by a dihydro-β-agarofuran core. Its complex structure features multiple stereocenters and a macrocyclic dilactone bridge, which are common characteristics among many bioactive alkaloids from the Celastraceae family. The precise arrangement of its functional groups is crucial for its yet-to-be-fully-elucidated biological activities.

Below is a diagram illustrating the core structure of this compound.

Neoeuonymine_Structure Core Structure of this compound cluster_core Dihydro-β-agarofuran Core cluster_macrocycle Macrocyclic Dilactone Bridge cluster_substituents Peripheral Substituents A Ring A B Ring B A->B OH Hydroxyl Groups A->OH Oxygenation C Ring C (furan) B->C Ester2 Ester Linkage 2 B->Ester2 Attachment Point Ac Acetyl Groups B->Ac Acylation Ester1 Ester Linkage 1 C->Ester1 Attachment Point Pyridine (B92270) Pyridine Dicarboxylic Acid Moiety Ester1->Pyridine Pyridine->Ester2

Figure 1: Simplified structural representation of this compound.

Comparative Analysis of Related Celastraceae Alkaloids

In the absence of direct SAR data for this compound derivatives, we turn our attention to its chemical relatives within the Celastraceae family, particularly other sesquiterpene pyridine alkaloids. These compounds share the dihydro-β-agarofuran core and often exhibit a range of biological activities, including insecticidal, cytotoxic, and immunosuppressive effects.

Alkaloid ClassKey Structural FeaturesReported Biological ActivitiesReference
Wilfordine & Analogs Dihydro-β-agarofuran core with multiple esterifications (acetyl, benzoyl, etc.). Macrocyclic dilactone bridge.Insecticidal, immunosuppressive, anti-inflammatory.[1]
Evonine & Analogs Similar to wilfordine, with variations in the esterifying groups and their positions on the core.Cytotoxicity against various cancer cell lines.[2]
Tripterygium Alkaloids Highly oxygenated sesquiterpenoids with a macrocyclic dilactone skeleton.Potent anti-inflammatory and immunosuppressive activities. Some exhibit significant cytotoxicity.[3][4]

Inferences for this compound SAR:

Based on the broader family of Celastraceae alkaloids, we can hypothesize the following potential SAR trends for this compound derivatives:

  • The Macrocyclic Bridge: The nature and conformation of the macrocyclic dilactone bridge are likely critical for bioactivity. Modifications to the pyridine dicarboxylic acid moiety or the length and flexibility of the bridge could significantly impact target binding.

  • Esterification Pattern: The number and position of ester groups (e.g., acetyl) on the dihydro-β-agarofuran core are known to influence the activity of related alkaloids. Selective hydrolysis or derivatization of these esters would be a key area for SAR studies.

  • Core Modifications: Alterations to the dihydro-β-agarofuran skeleton itself, such as epoxidation or hydroxylation at different positions, could modulate both potency and selectivity.

  • Stereochemistry: The complex stereochemistry of this compound is undoubtedly a major determinant of its biological function. Any synthetic or semi-synthetic efforts must carefully control the stereochemical integrity of the molecule.

Experimental Protocols: A Roadmap for Future Research

As specific experimental data for this compound derivatives are not available, we provide a generalized workflow and protocols that are commonly employed in the SAR studies of natural product derivatives.

General Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Isolation of this compound Design Design of Derivatives Start->Design Synthesis Chemical Synthesis/ Semi-synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Purification->Cytotoxicity Target_based Target-based Assays (e.g., Enzyme Inhibition) Purification->Target_based Phenotypic Phenotypic Screening (e.g., Anti-inflammatory) Purification->Phenotypic SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Target_based->SAR_Analysis Phenotypic->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Iterative Design Mechanism Mechanism of Action Studies SAR_Analysis->Mechanism Lead_Opt->Design Iterative Design

Figure 2: A general experimental workflow for SAR studies.
Key Experimental Methodologies

  • Cytotoxicity Assays (e.g., MTT Assay):

    • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media and conditions.

    • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

    • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The IC50 (half-maximal inhibitory concentration) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

  • Enzyme Inhibition Assays (Hypothetical):

    • Enzyme and Substrate Preparation: A purified enzyme (a potential target) and its corresponding substrate are prepared in a suitable buffer.

    • Inhibition Assay: The enzyme is pre-incubated with various concentrations of the this compound derivatives.

    • Reaction Initiation: The reaction is initiated by the addition of the substrate.

    • Detection: The product formation is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Data Analysis: The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathways: A Matter of Speculation

Due to the lack of research on the mechanism of action of this compound and its derivatives, any depiction of signaling pathways would be purely speculative. However, based on the activities of related Celastraceae alkaloids, potential pathways that could be investigated include:

  • NF-κB Signaling Pathway: Many anti-inflammatory natural products, including some sesquiterpene alkaloids, have been shown to inhibit the NF-κB pathway.[4]

  • Apoptosis Pathways: The cytotoxic effects of related compounds suggest that this compound derivatives might induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • MAPK Signaling Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis, and is a common target for anticancer agents.

Further research is imperative to elucidate the specific molecular targets and signaling cascades modulated by this compound and its analogs.

Conclusion and Future Directions

The study of the structure-activity relationship of this compound derivatives is a nascent field with immense potential. The complex and unique chemical architecture of this compound provides a rich scaffold for the development of novel therapeutic agents. While direct experimental data is currently unavailable, a comparative analysis of related Celastraceae alkaloids offers valuable insights into potential SAR trends. Future research should focus on the semi-synthesis or total synthesis of this compound derivatives, followed by systematic biological evaluation to unravel their therapeutic potential and delineate their mechanism of action. Such endeavors will be crucial in translating the promise of this intricate natural product into tangible clinical applications.

References

Unveiling the Action of Neoeuonymine: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 2, 2025 – In the continuous quest for novel therapeutic agents, researchers are increasingly turning to natural products for inspiration. Neoeuonymine, a sesquiterpene pyridine (B92270) alkaloid isolated from plants of the Euonymus genus, has emerged as a compound of interest. While specific research on this compound is in its nascent stages, the broader family of Euonymus alkaloids has demonstrated a range of biological activities, including anticancer, insecticidal, and P-glycoprotein (P-gp) inhibitory effects. This guide provides a comparative overview of the potential mechanism of action of this compound, drawing parallels with related compounds and outlining the experimental frameworks used for its validation.

Potential Therapeutic Mechanisms of this compound

Based on the activities of related Euonymus alkaloids, this compound is hypothesized to exert its effects through several key signaling pathways. A prominent proposed mechanism is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump notorious for conferring multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound could potentially restore the efficacy of conventional chemotherapeutic drugs. Furthermore, cytotoxic effects against various cancer cell lines and insecticidal properties are anticipated, likely mediated through the induction of apoptosis and interference with essential cellular processes.

Comparative Analysis of Biological Activity

To contextualize the potential of this compound, it is crucial to compare its activity with established agents. While specific quantitative data for this compound is not yet widely available in published literature, we can draw comparisons with a well-characterized P-gp inhibitor, Verapamil, and a standard chemotherapeutic agent, Paclitaxel. The following table summarizes hypothetical yet plausible comparative data based on the known activities of Euonymus alkaloids.

CompoundAssay TypeCell LineIC50 / EC50
This compound (Hypothetical) P-gp InhibitionMDR Cancer Cells1-10 µM
Cytotoxicity (MTT Assay)Various Cancer Cells5-50 µM
Insecticidal ActivityVarious Insect PestsLC50: 10-100 ppm
Verapamil (Reference P-gp Inhibitor) P-gp InhibitionMDR Cancer Cells2-15 µM
Paclitaxel (Chemotherapeutic Agent) Cytotoxicity (MTT Assay)Various Cancer Cells0.01-0.1 µM

Experimental Validation Protocols

The validation of this compound's mechanism of action necessitates a series of robust experimental protocols. These assays are fundamental to characterizing its biological activity and understanding its therapeutic potential.

P-glycoprotein (P-gp) Inhibition Assay

This assay determines the ability of a compound to inhibit the P-gp efflux pump, thereby increasing the intracellular concentration of a fluorescent substrate.

Protocol:

  • Cell Culture: Utilize a P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and a parental, non-resistant cell line.

  • Substrate Loading: Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a reference inhibitor (e.g., Verapamil).

  • Flow Cytometry Analysis: Measure the intracellular fluorescence intensity using a flow cytometer. Increased fluorescence in the presence of the test compound indicates P-gp inhibition.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Insecticidal Bioassay

This assay evaluates the toxicity of a compound to a target insect species.

Protocol:

  • Test Organism: Select a relevant insect pest (e.g., aphids, armyworms).

  • Compound Application: Apply various concentrations of this compound to the insect's food source (e.g., leaf-dip method) or directly (topical application).

  • Observation: Monitor the mortality of the insects at different time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the lethal concentration (LC50) that causes 50% mortality of the insect population.

Visualizing the Mechanism and Workflow

To further elucidate the proposed mechanisms and experimental procedures, the following diagrams are provided.

cluster_0 P-glycoprotein Inhibition Pathway This compound This compound P_gp P-glycoprotein (P-gp) This compound->P_gp Inhibits Chemotherapy_Drug Chemotherapeutic Drug P_gp->Chemotherapy_Drug Effluxes MDR_Cell Multidrug-Resistant Cancer Cell Chemotherapy_Drug->MDR_Cell Enters Apoptosis Apoptosis MDR_Cell->Apoptosis Leads to

Caption: Proposed mechanism of P-gp inhibition by this compound.

cluster_1 Cytotoxicity Assay Workflow Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Treat with this compound (various concentrations) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan (DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the cytotoxicity of this compound.

Future Directions

The preliminary evidence surrounding the biological activities of Euonymus alkaloids positions this compound as a promising candidate for further investigation. Future research should focus on isolating and purifying sufficient quantities of this compound to conduct comprehensive in vitro and in vivo studies. Elucidating its precise molecular targets and signaling pathways will be critical in validating its mechanism of action and defining its therapeutic potential. As more data becomes available, a clearer picture of this compound's place in the landscape of novel drug candidates will emerge.

Safety Operating Guide

Essential Safety and Operational Guide for Handling Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Neoeuonymine. Adherence to these procedures is essential to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls to minimize exposure.

Control TypeRecommended Equipment and Practices
Engineering Controls A well-ventilated area is crucial. Operations should be conducted in a fume hood to avoid the formation and inhalation of dust, vapors, mist, or gas.
Eye Protection Use safety glasses with side shields or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Handle with gloves. Gloves must be inspected before use. Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Wash and dry hands after handling.[1]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. The type of body protection should be selected based on the concentration and amount of the dangerous substance and the specific workplace.[1]
Respiratory Protection If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Operational Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Precautions for Safe Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Wash thoroughly after handling.[1]

  • Remove contaminated clothing and wash it before reuse.[1]

  • Keep away from sources of ignition.[1]

  • Avoid prolonged or repeated exposure.

Conditions for Safe Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Recommended storage temperature: -20°C for long-term storage and 2-8°C for short-term storage.[1]

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is necessary.

Accidental Release Measures:

  • Personal Precautions: Wear respiratory protection. Avoid dust formation and breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

  • Containment and Cleaning: Pick up and arrange for disposal without creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Call a physician.[1]
Skin Contact Flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Call a physician and take the victim to the hospital immediately.[1]
Eye Contact Check for and remove any contact lenses. Flush eyes with copious amounts of water, ensuring to separate the eyelids with fingers. Call a physician.[1]
Ingestion If swallowed, do NOT induce vomiting. Wash out the mouth with copious amounts of water. Call a physician.[1]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures:

  • Dispose of waste material in accordance with national and local regulations.

  • Chemical waste should be collected in sturdy, leak-proof containers that are properly labeled.[3]

  • The original container is often the best option for waste collection.[4]

  • Containers must be kept closed at all times, except when adding or removing waste.[5]

  • Waste containers should be labeled as "Hazardous Waste" with an accurate description of the contents.[5]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal service.

This compound Handling Workflow

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Neoeuonymine_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Hazards & Review SDS B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Weigh/Transfer This compound C->D E Decontaminate Work Area D->E F Doff PPE Properly E->F G Segregate Waste (Solid & Liquid) F->G H Label Hazardous Waste Container G->H I Store in Designated Waste Area H->I J Arrange for Professional Disposal I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.